URAT1 inhibitor 10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20F3N3O3S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[[(2S)-1-(6-cyclopropylquinoline-4-carbonyl)pyrrolidin-2-yl]methyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)29(27,28)24-11-14-2-1-9-25(14)18(26)15-7-8-23-17-6-5-13(10-16(15)17)12-3-4-12/h5-8,10,12,14,24H,1-4,9,11H2/t14-/m0/s1 |
InChI Key |
XQQJMZIMHMGOOZ-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3C=C(C=CC3=NC=C2)C4CC4)CNS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of URAT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a pivotal protein in the regulation of serum uric acid (sUA) levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of filtered urate from the urine back into the bloodstream.[2][3][4] Dysregulation of URAT1 activity, leading to increased urate reabsorption, is a major cause of hyperuricemia, a precursor to the painful inflammatory arthritis known as gout.[1][4] URAT1 inhibitors represent a key therapeutic class of uricosuric agents that target this transporter to increase uric acid excretion and lower sUA levels.[3][5] This guide provides a comprehensive overview of the molecular mechanism of action of URAT1 inhibitors, their structural basis of interaction, and a summary of their clinical application, supported by quantitative data and experimental methodologies.
The Role of URAT1 in Urate Homeostasis
URAT1 is a member of the solute carrier 22 (SLC22) family of organic anion transporters.[2][6] It functions as an antiporter, exchanging extracellular urate for intracellular organic anions such as lactate, nicotinate, and pyrazinoate.[2][7] This process is a critical step in the renal handling of uric acid and a primary determinant of circulating sUA concentrations.[8] Genetic variations in the SLC22A12 gene that result in loss-of-function mutations are associated with renal hypouricemia, highlighting the transporter's essential role in urate reabsorption.[2]
Molecular Mechanism of URAT1 Inhibition
URAT1 inhibitors are small molecules that competitively or non-competitively block the urate binding site of the transporter, thereby preventing the reabsorption of uric acid from the renal tubules.[5][9] This leads to increased urinary excretion of uric acid and a subsequent reduction in sUA levels.[5]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for URAT1 inhibition. These studies reveal that URAT1 inhibitors bind to the central cavity of the transporter, stabilizing it in an inward-facing conformation.[6][10][11] This "locking" of the transporter in an inward-facing state prevents the conformational changes necessary for urate translocation across the cell membrane, effectively inhibiting its function.[10][11][12]
Key amino acid residues within the transmembrane domains of URAT1 have been identified as crucial for inhibitor binding. For instance, studies have shown that serine-35, phenylalanine-365, and isoleucine-481 in human URAT1 are critical for the high-affinity binding of several inhibitors.[9][13] The specific interactions between an inhibitor and these residues determine its potency and selectivity.
Signaling and Transport Pathway
The following diagram illustrates the physiological function of URAT1 in urate reabsorption and the mechanism of its inhibition.
Caption: URAT1-mediated urate reabsorption and its inhibition.
Key URAT1 Inhibitors and Clinical Data
Several URAT1 inhibitors have been developed and are in various stages of clinical use and development. These include older, non-selective uricosurics and newer, selective URAT1 inhibitors (sURIs).
| Inhibitor | Development Status | Key Clinical Findings |
| Lesinurad | Approved (in combination with a xanthine oxidase inhibitor) | In Phase III trials, lesinurad 200 mg in combination with allopurinol or febuxostat significantly lowered sUA levels compared to the xanthine oxidase inhibitor alone.[14] |
| Verinurad | Phase II Trials | Demonstrated potent sUA lowering in a dose-dependent manner in patients with gout and/or asymptomatic hyperuricemia.[14] |
| Dotinurad | Approved in Japan | Phase 3 trials showed non-inferiority to febuxostat and benzbromarone in sUA lowering with a favorable safety profile, particularly regarding renal and hepatic function.[15] |
| AR882 | Phase IIb Trials | Showed significant reduction in sUA and resolution of tophi in patients with gout, with a favorable safety profile compared to allopurinol.[16] |
| ABP-671 | Phase IIa Trials | At a dose of 1 mg once daily, 86% of patients reached sUA levels below 6 mg/dL. Higher doses led to 100% of patients achieving this target.[17] |
Experimental Protocols for Characterizing URAT1 Inhibitors
The characterization of novel URAT1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of compounds on URAT1 is a cell-based transport assay using a stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1).
Protocol Outline:
-
Cell Culture: Culture HEK293-hURAT1 cells to confluence in appropriate media.
-
Compound Preparation: Prepare a dilution series of the test inhibitor and known reference inhibitors (e.g., benzbromarone, lesinurad).
-
Transport Assay:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with the test inhibitor or vehicle control for a specified time.
-
Initiate the transport reaction by adding a buffer containing a labeled substrate, such as [¹⁴C]-uric acid, with or without the test inhibitor.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of urate uptake at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: General experimental workflow for URAT1 inhibitor characterization.
Future Directions and Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transport mechanism and structural pharmacology of human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 11. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 16. acrconvergencetoday.org [acrconvergencetoday.org]
- 17. atombp.us [atombp.us]
The Discovery and Synthesis of URAT1 Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of URAT1 inhibitor 10, a potent and selective inhibitor of the urate transporter 1 (URAT1). URAT1 is a key regulator of serum uric acid levels, making it a prime therapeutic target for hyperuricemia and gout. This document details the quantitative data associated with this compound, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Discovery and Rationale
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is primarily expressed in the apical membrane of renal proximal tubular cells. It plays a crucial role in the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1 is a well-established therapeutic strategy to increase uric acid excretion and thereby lower serum uric acid levels, which is beneficial for the management of hyperuricemia and the prevention of gout flare-ups.
This compound, also identified as Compound 23a, has emerged as a promising candidate due to its high potency and selectivity. Its chemical name is 2-(5-bromo-1-(4-cyclopropylnaphthalen-1-yl)-1H-imidazol-2-ylthio)acetic acid.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological profile.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (URAT1) | 0.052 μM | Not specified | [1] |
| IC50 (OAT1) | 9.17 μM | MDCK-hOAT cells | [1] |
| Cytotoxicity (IC50) | > 64 μg/mL | HepG2 cells | [1] |
| IL-6 Inhibition | 25.6% (at 24 hours) | RAW264.7 cells | [1] |
Table 1: In Vitro Activity of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Serum Uric Acid (SUA) Reduction | 53.9% | Potassium oxonate-induced hyperuricemic mice | 10 mg/kg, p.o., once daily for 7 days | [1] |
| t1/2 | 1.9 h | Mouse | 50 mg/kg, p.o. | [1] |
| tmax | 0.25 h | Mouse | 50 mg/kg, p.o. | [1] |
| Cmax | 8187 ng/mL | Mouse | 50 mg/kg, p.o. | [1] |
| AUC(0-t) | 10050 ng·h/mL | Mouse | 50 mg/kg, p.o. | [1] |
| AUC(0-∞) | 10255 ng·h/mL | Mouse | 50 mg/kg, p.o. | [1] |
| MRT(0-∞) | 1.43 h | Mouse | 50 mg/kg, p.o. | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be proposed based on its chemical structure and general organic synthesis principles for related imidazole and thioacetic acid derivatives. The synthesis would likely involve a multi-step process.
A potential synthetic approach could involve the initial construction of the substituted imidazole core, followed by a thiolation reaction and subsequent alkylation to introduce the acetic acid moiety. The key steps would likely be:
-
Synthesis of the Imidazole Core: A multi-component reaction, such as the Radziszewski imidazole synthesis or a variation thereof, could be employed. This would involve the condensation of a diketone (or its equivalent), an aldehyde (4-cyclopropyl-1-naphthaldehyde), an amine (ammonia or an ammonia source), and a bromine source to form the bromo-substituted imidazole ring.
-
Thiolation of the Imidazole: The bromo-imidazole intermediate would then be converted to a thiol. This could be achieved through various methods, such as reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.
-
Alkylation with a Halogenated Acetic Acid Derivative: The final step would involve the S-alkylation of the imidazole-2-thiol with a suitable haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid product, this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below. These are generalized protocols based on standard practices in the field.
URAT1 Inhibition Assay (In Vitro)
This assay is designed to measure the ability of a compound to inhibit the transport of uric acid by URAT1 expressed in a cellular system.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are transiently or stably transfected with a plasmid encoding human URAT1. A control group is transfected with an empty vector.
2. Uric Acid Uptake Assay:
- Transfected cells are seeded in 24-well plates and grown to confluence.
- Cells are pre-incubated for a short period (e.g., 15-30 minutes) with varying concentrations of this compound or a vehicle control in a chloride-free buffer.
- The uptake of radiolabeled [14C]-uric acid is initiated by adding it to the buffer and incubating for a defined period (e.g., 10-20 minutes) at 37°C.
- The uptake is terminated by rapidly washing the cells with ice-cold buffer.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (HepG2 Cells)
This assay assesses the potential of a compound to cause cell death in a human liver cell line.
1. Cell Culture:
- HepG2 cells are cultured in a suitable medium (e.g., EMEM) supplemented with fetal bovine serum and antibiotics.
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
- HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
- A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
- After a short incubation, the absorbance or luminescence is measured using a plate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control.
- The IC50 value, the concentration at which 50% of cell viability is lost, is calculated.
Potassium Oxonate-Induced Hyperuricemia Mouse Model (In Vivo)
This animal model is used to evaluate the in vivo efficacy of compounds in reducing serum uric acid levels.
1. Animal Model Induction:
- Male mice (e.g., Kunming or C57BL/6) are used.
- Hyperuricemia is induced by the administration of potassium oxonate, a uricase inhibitor. This is typically done via intraperitoneal injection or oral gavage for several consecutive days. In some protocols, a purine-rich diet or hypoxanthine is also administered to further elevate uric acid levels.
2. Drug Administration:
- This compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
- The inhibitor is administered orally (p.o.) to the hyperuricemic mice at a specified dose and frequency (e.g., 10 mg/kg, once daily for 7 days). A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like lesinurad) are included.
3. Sample Collection and Analysis:
- Blood samples are collected from the mice at the end of the treatment period.
- Serum is separated by centrifugation.
- Serum uric acid levels are measured using a commercial uric acid assay kit.
- The percentage reduction in serum uric acid is calculated by comparing the treated groups to the vehicle control group.
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to URAT1 function and the evaluation of its inhibitors.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Caption: General experimental workflow for the discovery and evaluation of URAT1 inhibitors.
References
In Vitro Characterization of URAT1 Inhibitor 10: A Technical Guide
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in regulating serum uric acid levels.[1] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of uric acid from urine back into the bloodstream.[1] This function makes it a prime therapeutic target for treating hyperuricemia and gout, as its inhibition promotes the excretion of uric acid.[1][2] URAT1 inhibitor 10 (also known as Compound 23a) is a potent inhibitor of this transporter.[3] This document provides a detailed overview of its in vitro characterization, including its inhibitory activity, selectivity, and cytotoxicity, along with the experimental protocols used for its evaluation.
Data Presentation: Quantitative Analysis
The in vitro efficacy and safety profile of this compound has been quantified through a series of biochemical and cell-based assays. The data is summarized below.
Table 1: Inhibitory Activity and Selectivity
| Target | Assay Type | Cell Line | IC50 |
| URAT1 | Uric Acid Uptake | - | 0.052 µM[3] |
| OAT1 | OAT1 Activity | MDCK-hOAT1 | 9.17 µM[3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity Profile
| Cell Line | Assay Type | Duration | IC50 |
| HepG2 | Cytotoxicity | - | > 64 µg/mL[3] |
HepG2 is a human liver cancer cell line commonly used for in vitro toxicology studies.
Table 3: Anti-inflammatory Activity
| Cell Line | Target | Inhibition Rate (IR) | Conditions |
| RAW264.7 | IL-6 | 25.6%[3] | 24 hours[3] |
RAW264.7 is a murine macrophage cell line used to study inflammation. IL-6 (Interleukin-6) is a pro-inflammatory cytokine.
Mandatory Visualizations
Mechanism of Action: URAT1 Inhibition
Experimental Workflow: URAT1 Inhibition Assay
Logical Relationship: Inhibitor Selectivity Profile
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols below are representative of standard in vitro assays used to characterize URAT1 inhibitors.
URAT1 Inhibition Assay (Cell-Based Uric Acid Uptake)
This assay measures the ability of a compound to inhibit the uptake of uric acid into cells engineered to express the human URAT1 transporter.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1).
-
Reagents:
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
[¹⁴C]-labeled uric acid.
-
This compound (test compound) and positive control (e.g., Benzbromarone).
-
Ice-cold wash buffer.
-
Cell lysis buffer.
-
Scintillation fluid.
-
-
Protocol:
-
Cell Culture: hURAT1-HEK293 cells are seeded into 96-well plates and cultured until they form a confluent monolayer.[4]
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Pre-incubation: The cell monolayer is washed twice with assay buffer. Subsequently, the cells are pre-incubated with different concentrations of the inhibitor for approximately 10-15 minutes at 37°C.[5]
-
Uptake Initiation: The uptake reaction is started by adding assay buffer containing a fixed concentration of [¹⁴C]-uric acid to each well. The incubation period is kept short (e.g., 5-20 minutes) to measure the initial rate of transport.[4][5]
-
Uptake Termination: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold wash buffer.
-
Quantification: The cells are lysed, and the lysate is mixed with scintillation fluid. The amount of intracellular [¹⁴C]-uric acid is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each concentration is calculated relative to a vehicle control (0% inhibition) and a background control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
OAT1 Selectivity Assay
This assay is performed to determine the inhibitor's activity against other organic anion transporters, such as OAT1, to assess its selectivity.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing human OAT1 (hOAT1).[3]
-
Protocol: The methodology is analogous to the URAT1 inhibition assay, but it utilizes the hOAT1-expressing cell line and a known OAT1 substrate (e.g., para-aminohippurate, PAH) instead of uric acid. The ability of this compound to block the uptake of the radiolabeled OAT1 substrate is measured to determine its IC50 value for OAT1.[3]
Cytotoxicity Assay
This assay assesses the potential of the compound to cause cell death.
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells.[3]
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
-
Protocol:
-
Cell Seeding: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Incubation: Cells are treated with a range of concentrations of this compound for an extended period (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 for cytotoxicity is the concentration that reduces cell viability by 50%. For this compound, this value was found to be greater than 64 µg/mL.[3]
-
IL-6 Inhibition Assay
This assay measures the anti-inflammatory properties of the compound by quantifying its effect on the production of the cytokine IL-6 in immune cells.
-
Cell Line: RAW264.7 (murine macrophage) cells.[3]
-
Reagents:
-
Lipopolysaccharide (LPS) to stimulate inflammation.
-
This compound.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for murine IL-6.
-
-
Protocol:
-
Cell Culture and Treatment: RAW264.7 cells are plated and treated with this compound for a short period before being stimulated with LPS to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours to allow for the production and secretion of IL-6 into the culture supernatant.[3]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The inhibition rate is calculated by comparing the IL-6 levels in inhibitor-treated wells to those in LPS-stimulated wells without the inhibitor. This compound demonstrated a moderate inhibition of 25.6%.[3]
-
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. URAT1 inhibitor 10_TargetMol [targetmol.com]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 Inhibitor 10: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile and experimental methodologies related to URAT1 inhibitor 10, also identified as compound 23a. The information is compiled from publicly available data and established scientific literature to support research and development efforts in the field of hyperuricemia and gout treatment.
Core Selectivity and Potency
This compound has emerged as a potent inhibitor of the human urate transporter 1 (URAT1), a key protein involved in the reabsorption of uric acid in the kidneys. The compound demonstrates significant potency and a favorable selectivity profile against the closely related organic anion transporter 1 (OAT1).
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value (μM) | Fold Selectivity (vs. OAT1) |
| Human URAT1 | 0.052[1] | ~176-fold |
| Human OAT1 | 9.17[1] | - |
Note: The IC50 value represents the concentration of the inhibitor required to block 50% of the transporter's activity in vitro.
Beyond its primary targets, this compound has been evaluated for other potential off-target effects to assess its safety and specificity.
Table 2: Additional In Vitro Activity and Cytotoxicity
| Assay | Endpoint | Result |
| Interleukin-6 (IL-6) Inhibition | Inhibition Rate (IR) | 25.6% at 24 hours in RAW264.7 cells |
| Cytotoxicity | IC50 | > 64 μg/mL in HepG2 cells |
| hERG K+ Channel Inhibition | - | No inhibition observed |
Experimental Methodologies
While the specific, detailed protocols used for generating the data on this compound are contained within proprietary research, this section outlines highly standardized and representative methodologies for the key assays cited. These protocols are based on established practices in the field of transporter biology and drug discovery.
URAT1 Inhibition Assay (HEK293-based)
This assay is designed to measure the ability of a compound to inhibit the uptake of a labeled substrate, typically [¹⁴C]-uric acid, into cells engineered to express the human URAT1 transporter.
Workflow:
Figure 1: A representative workflow for a cell-based URAT1 inhibition assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a plasmid expressing the full-length human URAT1 (SLC22A12) gene are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well microplates and allowed to adhere and form a monolayer.
-
Compound Incubation: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). Subsequently, cells are pre-incubated for a short period (e.g., 10-30 minutes) with varying concentrations of this compound or a vehicle control.
-
Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of [¹⁴C]-labeled uric acid.
-
Uptake and Termination: The cells are incubated for a specific duration to allow for substrate uptake. The uptake is then terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
-
Lysis and Detection: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
OAT1 Inhibition Assay (MDCK-based)
A similar principle is applied to assess the inhibitory activity against the organic anion transporter 1 (OAT1). Madin-Darby Canine Kidney (MDCK) cells are often used for this purpose as they provide a good model for polarized epithelial transport.
Workflow:
Figure 2: A generalized workflow for an OAT1 inhibition assay using a polarized cell model.
Detailed Steps:
-
Cell Culture: MDCK cells stably expressing human OAT1 are cultured on permeable filter supports to allow for the formation of a polarized monolayer, mimicking the in vivo orientation of the transporter.
-
Compound and Substrate Addition: The experimental procedure is similar to the URAT1 assay, with the inhibitor and a specific radiolabeled OAT1 substrate (e.g., [³H]-para-aminohippurate) being added to the appropriate side of the monolayer (apical or basolateral, depending on the experimental design).
-
Analysis: The subsequent steps of termination, lysis, and scintillation counting are performed as described for the URAT1 assay to determine the IC50 value.
Signaling and Transport Pathway Context
URAT1 is a critical component of the renal urate transport system. Its inhibition is a primary strategy for reducing serum uric acid levels.
Figure 3: The role of URAT1 in renal urate reabsorption and the mechanism of its inhibition.
This diagram illustrates that URAT1 mediates the reabsorption of uric acid from the tubular lumen back into the renal proximal tubule cells. This uric acid is then transported into the bloodstream via other transporters like GLUT9. This compound blocks this initial reabsorption step, thereby promoting the excretion of uric acid in the urine and lowering serum uric acid levels. The selectivity of this compound is crucial to avoid unintended effects on other transporters like OAT1 and OAT3, which are involved in the transport of other endogenous and exogenous substances.
References
A Deep Dive into URAT1 Inhibitor 10: A Comparative Analysis Against Other SLC22A12 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of URAT1 inhibitor 10 with other prominent SLC22A12 inhibitors. We will delve into their inhibitory potency, selectivity, and clinical profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and assay workflows.
Introduction to URAT1 and Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys.[1] Consequently, inhibiting URAT1 is a key therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[1] A variety of URAT1 inhibitors have been developed, each with distinct pharmacological properties. This guide focuses on a comparative analysis of "this compound" against other established SLC22A12 inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of a URAT1 inhibitor are largely determined by its potency towards URAT1 and its selectivity over other renal transporters, such as Organic Anion Transporters (OAT1, OAT3), Glucose Transporter 9 (GLUT9), and ATP-binding cassette super-family G2 (ABCG2). Off-target inhibition can lead to undesirable side effects. The following table summarizes the in vitro inhibitory activities of this compound and other key SLC22A12 inhibitors.
| Inhibitor | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | GLUT9 IC50 (µM) | ABCG2 IC50 (µM) | Reference(s) |
| This compound | 0.052 | 9.17 | - | - | - | [2] |
| Lesinurad | 7.3 | >100 | >100 | - | - | [2] |
| Verinurad | 0.025 | - | - | - | - | [2] |
| Benzbromarone | 0.28 | - | - | - | - | [3] |
| Probenecid | 165 | - | - | - | - | [4] |
| Dotinurad | 0.0372 | 4.08 | 1.32 | - | 4.16 | [4] |
| KPH2f | 0.24 | 32.14 | - | 9.37 | 26.74 | [2] |
Clinical Development and Efficacy Overview
The clinical utility of URAT1 inhibitors is determined by their ability to effectively lower serum uric acid (sUA) levels in patients with hyperuricemia and gout. The following table summarizes key clinical trial findings for several SLC22A12 inhibitors.
| Inhibitor | Phase of Development | Key Efficacy Findings | Key Safety/Tolerability Findings | Reference(s) |
| This compound | Preclinical | In a mouse model of hyperuricemia, a 10 mg/kg oral dose resulted in a 53.9% reduction in serum uric acid. | Low cytotoxicity observed in HepG2 cells (IC50 > 64 µg/mL). | [2] |
| Lesinurad | Approved (in combination) | In Phase 3 trials, lesinurad (200 mg) in combination with a xanthine oxidase inhibitor (XOI) significantly increased the proportion of patients achieving target sUA levels (<6.0 mg/dL) compared to XOI alone.[5][6] | Generally well-tolerated in combination therapy. Monotherapy with 400 mg was associated with a higher incidence of renal-related adverse events, including elevations in serum creatinine.[7][8] | [5][6][7][8][9] |
| Verinurad | Phase 2 | Monotherapy resulted in significant, dose-dependent reductions in sUA levels in patients with gout and asymptomatic hyperuricemia.[10][11][12] Combination with allopurinol or febuxostat showed greater sUA lowering than the respective XOI alone.[13][14] | Monotherapy was associated with an increased frequency of renal-related adverse events. Combination therapies were generally well-tolerated.[10][11][12][13][14] | [10][11][12][13][14] |
| Benzbromarone | Marketed (in some countries) | Demonstrated superior sUA lowering compared to low-dose febuxostat in a randomized controlled trial.[1][15][16] Long-term treatment showed a 54% average decrease in sUA.[17] | Associated with a risk of severe hepatotoxicity, which has limited its availability in some countries.[1] | [1][15][16][17][18][19] |
| Probenecid | Marketed | Moderate efficacy in lowering sUA as monotherapy or in combination with allopurinol.[20][21][22][23] | Generally well-tolerated, but can be associated with gastrointestinal side effects and an increased risk of kidney stones.[24] | [20][21][22][23][24] |
| Dotinurad | Marketed (in Japan) | Non-inferior to benzbromarone and febuxostat in lowering sUA levels in Phase 3 trials.[19][25] Long-term administration demonstrated sustained efficacy.[26][27] | Favorable safety and tolerability profile observed in clinical trials.[19][25][26][27][28] | [19][25][26][27][28] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the renal urate transport pathway and a typical in vitro URAT1 inhibition assay workflow.
Caption: Renal urate transport pathway in the proximal tubule.
Caption: Workflow for an in vitro URAT1 inhibition assay.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds against the URAT1 transporter.[29][30][31][32][33]
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (SLC22A12) are used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grown until they reach about 80% confluency.[29]
2. Compound Incubation:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed transport buffer (e.g., Krebs-Ringer buffer, pH 7.4).
-
Cells are then pre-incubated for 30 minutes at 37°C with the transport buffer containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.[29][32][33]
3. Uric Acid Uptake:
-
The pre-incubation solution is removed, and the uptake is initiated by adding a transport buffer containing a fixed concentration of [14C]-labeled uric acid (e.g., 750 µM).[29][32][33]
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for uric acid uptake.[29][32][33]
4. Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a non-ionic detergent).
5. Measurement and Analysis:
-
The amount of intracellular [14C]-uric acid is quantified using a scintillation counter.
-
The protein concentration in each well is determined using a standard method (e.g., BCA assay) to normalize the uric acid uptake.
-
The URAT1-specific uptake is calculated by subtracting the uptake in mock-transfected cells from that in URAT1-expressing cells.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cytotoxicity Assay in HepG2 Cells
This protocol outlines a common method for assessing the cytotoxicity of a compound using the human hepatoma cell line, HepG2, as described in various sources.[34][35][36][37][38]
1. Cell Culture and Plating:
-
HepG2 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a 5% CO2 humidified incubator.[35]
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight.[37]
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
The cells are then incubated for a specified duration, typically 24, 48, or 72 hours.[34]
3. Viability Assessment:
-
Cell viability is assessed using a suitable method, such as the MTT, MTS, or CellTiter-Glo® assay.
-
For MTT/MTS assay: The reagent is added to each well and incubated for a few hours. The resulting formazan product is solubilized, and the absorbance is measured at a specific wavelength.
-
For CellTiter-Glo® assay: The reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and luminescence is measured.[34]
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The half-maximal inhibitory concentration (IC50) for cytotoxicity is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound demonstrates high potency for URAT1 in preclinical studies, with an IC50 value that is competitive with other selective URAT1 inhibitors like verinurad and dotinurad, and significantly more potent than lesinurad and probenecid. Its selectivity over OAT1 appears favorable. While clinical data for this compound is not yet available, its promising preclinical profile warrants further investigation. The landscape of SLC22A12 inhibitors is diverse, with each compound presenting a unique balance of efficacy and safety. The continued development of highly potent and selective URAT1 inhibitors like this compound holds promise for providing improved therapeutic options for the management of hyperuricemia and gout.
References
- 1. Benzbromarone Tops Febuxostat for Gout? [medscape.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - Drugs in Context [drugsincontext.com]
- 6. Lesinurad in combination with allopurinol: results of a phase 2, randomised, double-blind study in patients with gout with an inadequate response to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of verinurad, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. rmdopen.bmj.com [rmdopen.bmj.com]
- 14. Verinurad combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Considering Benzbromarone as First-Line Therapy for Gout - The Rheumatologist [the-rheumatologist.org]
- 16. Comparison of the efficacy and safety of benzbromarone and febuxostat in gout and hyperuricemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ten years' experience with benzbromarone in the management of gout and hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Superiority of low dose benzbromarone add-on to low dose febuxostat compared to febuxostat monotherapy in gout with combined-type hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dotinurad versus benzbromarone in Japanese hyperuricemic patient with or without gout: a randomized, double-blind, parallel-group, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and tolerability of probenecid as urate-lowering therapy in gout; clinical experience in high-prevalence population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jwatch.org [jwatch.org]
- 22. Efficacy and Tolerability of Probenecid as Urate-lowering Therapy in Gout; Clinical Experience in High-prevalence Population | The Journal of Rheumatology [jrheum.org]
- 23. researchgate.net [researchgate.net]
- 24. Cardiovascular Risks of Probenecid vs. Allopurinol for Gout - American College of Cardiology [acc.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Open-label study of long-term administration of dotinurad in Japanese hyperuricemic patients with or without gout - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. pubcompare.ai [pubcompare.ai]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. reframeDB [reframedb.org]
- 35. tripod.nih.gov [tripod.nih.gov]
- 36. sigmaaldrich.com [sigmaaldrich.com]
- 37. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 38. HepG2-based Cytotoxicity Assay Service - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for URAT1 Inhibitor 10
These application notes provide a summary of the inhibitory activity and experimental protocols for a selective URAT1 inhibitor, designated as URAT1 inhibitor 10 (also referred to as Compound 23a). This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for hyperuricemia and gout.
Overview of this compound
URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial transporter in the kidneys responsible for the reabsorption of uric acid from the filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a validated therapeutic strategy to increase uric acid excretion and lower serum uric acid levels, thereby addressing the root cause of hyperuricemia and preventing gout flare-ups.[1][3][4] this compound is a potent and orally efficacious inhibitor of URAT1.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity [5]
| Target | Cell Line | IC50 (µM) |
| URAT1 | - | 0.052 |
| OAT1 | MDCK-hOAT1 | 9.17 |
Table 2: In Vitro Anti-inflammatory Activity [5]
| Cell Line | Cytokine | Inhibition Rate (%) | Concentration (µM) | Incubation Time (hours) |
| RAW264.7 | IL-6 | 25.6 | - | 24 |
Table 3: In Vitro Cytotoxicity [5]
| Cell Line | IC50 (µg/mL) |
| HepG2 | > 64 |
Table 4: In Vivo Efficacy in a Hyperuricemic Mouse Model [5]
| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Duration | Serum Uric Acid Reduction (%) |
| Potassium Oxonate-induced Hyperuricemic Mice | This compound | 10 | 7 days | 53.9 |
| Potassium Oxonate-induced Hyperuricemic Mice | Lesinurad (positive control) | 10 | 7 days | Comparable to this compound |
Signaling Pathway
The mechanism of action of URAT1 inhibitors involves the blockade of uric acid reabsorption in the proximal tubules of the kidneys.
References
- 1. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for URAT1 Inhibitor Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate inhibitors of the human urate transporter 1 (URAT1). URAT1, encoded by the SLC22A12 gene, is a key protein in the renal reabsorption of uric acid and a primary target for the development of drugs to treat hyperuricemia and gout.[1][2]
Uricosuric agents that inhibit URAT1 block the reabsorption of uric acid in the kidneys, leading to its increased excretion in urine and a subsequent reduction of serum uric acid levels.[1] This document outlines two common methodologies for assessing the potency and efficacy of URAT1 inhibitors in a cellular context: a non-isotopic uric acid uptake assay and a more sensitive liquid chromatography-mass spectrometry (LC-MS/MS)-based method.
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known URAT1 inhibitors, providing a benchmark for comparison of novel compounds.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| Dotinurad | HEK293 | Uric Acid Uptake | 0.0372 | [3] |
| Benzbromarone | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 0.44 | [4] |
| Benzbromarone | HEK293T | 6-CFL Fluorescent Substrate | 4.96 | [5] |
| Lesinurad | HEK293 | Uric Acid Uptake | 0.190 | [3] |
| Lesinurad | URAT1-HEK293 | [14C]-Uric Acid Uptake | 3.5 | [6] |
| Lesinurad | HEK293T | 6-CFL Fluorescent Substrate | 75.36 | [5] |
| Probenecid | HEK293 | Uric Acid Uptake | 30.0 | [3] |
| Probenecid | HEK293T | 6-CFL Fluorescent Substrate | 1643.33 | [5] |
| SHR4640 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 0.13 | [4] |
| CC18002 | URAT1-HEK293 | Non-isotopic Uric Acid Uptake | 1.69 | [2][4] |
URAT1 Protein Interaction and Localization
URAT1's function is not solely dependent on its transporter activity but also on its correct localization and stabilization at the apical membrane of renal proximal tubule cells. This is mediated by scaffolding proteins containing PDZ domains. The primary interacting partner for human URAT1 is PDZ domain-containing protein 1 (PDZK1, also known as NHERF3).[7][8][9][10] The interaction between the C-terminal PDZ motif of URAT1 and the PDZ1 and PDZ4 domains of PDZK1 is crucial for enhancing urate transport activity by increasing the surface expression of URAT1.[7][9][10][11] While the related protein NHERF1 has been suggested to interact with murine Urat1, its interaction with human URAT1 is significantly weaker.[7][8]
References
- 1. An LC-MS/MS- and hURAT1 cell-based approach for screening of uricosuric agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The multivalent PDZ domain-containing protein PDZK1 regulates transport activity of renal urate-anion exchanger URAT1 via its C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for URAT1 Inhibitor 10 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
URAT1 (Urate Transporter 1), encoded by the SLC22A12 gene, is a crucial protein in the renal reabsorption of uric acid.[1][2] Primarily located on the apical membrane of proximal tubule epithelial cells in the kidneys, it plays a significant role in maintaining uric acid homeostasis.[1][2] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a primary factor in the development of gout.[1] URAT1 inhibitors work by blocking the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[3]
URAT1 inhibitor 10 is a potent and selective inhibitor of URAT1 with an in vitro IC50 of 0.052 μM. It demonstrates high selectivity over OAT1 (Organic Anion Transporter 1), with an IC50 of 9.17 μM.[4] In vivo studies have shown its efficacy in reducing serum uric acid levels in animal models of hyperuricemia.[4]
These application notes provide a summary of the in vivo efficacy of this compound and detailed protocols for its evaluation in a potassium oxonate-induced hyperuricemia mouse model.
Data Presentation
In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Duration | Efficacy | Reference |
| This compound | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg (p.o.), once daily | 7 days | 53.9% reduction in serum uric acid | [4] |
| Lesinurad (Positive Control) | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg (p.o.), once daily | 7 days | Comparable reduction in serum uric acid to this compound | [4] |
In Vitro Potency and Selectivity
| Target | IC50 |
| URAT1 | 0.052 μM |
| OAT1 | 9.17 μM |
Experimental Protocols
Potassium Oxonate-Induced Hyperuricemia Mouse Model
This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to evaluate the efficacy of this compound.
Materials:
-
Male Kunming mice (or other suitable strain, e.g., C57BL/6), 6-8 weeks old, weighing 20-25g
-
Potassium Oxonate (PO)
-
Hypoxanthine (optional, to enhance hyperuricemia)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% Sodium Carboxymethylcellulose (CMC-Na) or a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS)[4][5]
-
Positive control (e.g., Lesinurad or Benzbromarone)
-
Blood collection supplies (e.g., retro-orbital capillary tubes, microcentrifuge tubes)
-
Analytical equipment for serum uric acid measurement (e.g., HPLC-UV or a commercial uric acid assay kit)[6][7]
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week before the experiment with free access to standard chow and water.
-
Group Allocation: Randomly divide the mice into the following groups (n=8-10 mice per group):
-
Normal Control (NC) group: Receive vehicle only.
-
Hyperuricemic Model (HUA) group: Receive vehicle and potassium oxonate.
-
This compound group: Receive this compound and potassium oxonate.
-
Positive Control group: Receive the positive control drug and potassium oxonate.
-
-
Induction of Hyperuricemia:
-
Dissolve potassium oxonate in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Administer potassium oxonate (e.g., 250-300 mg/kg) via intraperitoneal (i.p.) injection or oral gavage (p.o.) one hour before the administration of the test compound.[5][8] This is done daily for the duration of the study.
-
(Optional) To further increase serum uric acid levels, hypoxanthine (e.g., 250-300 mg/kg, p.o.) can be co-administered with potassium oxonate.[5]
-
-
Drug Administration:
-
Prepare a formulation of this compound at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 μL, the working solution concentration is 2 mg/mL). A suggested vehicle is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[4]
-
Administer this compound (10 mg/kg, p.o.) or the positive control (e.g., Lesinurad, 10 mg/kg, p.o.) once daily for seven consecutive days.[4] The vehicle is administered to the NC and HUA groups.
-
-
Blood Sample Collection:
-
On the eighth day, one hour after the final drug administration, collect blood samples from the retro-orbital plexus under light anesthesia.
-
To ensure accurate uric acid measurement, it is crucial to immediately process the blood to separate the plasma or serum to avoid false elevations.[9]
-
-
Serum Uric Acid Measurement:
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group.
-
Determine the percentage reduction in serum uric acid for the treatment groups compared to the HUA group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Visualizations
Signaling Pathway of URAT1-Mediated Uric Acid Reabsorption
Caption: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental model of hyperuricemia in mice and drug administration [bio-protocol.org]
- 4. URAT1 inhibitor 10_TargetMol [targetmol.com]
- 5. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Uric Acid of Rat Serum by Liquid Chromatography-ultraviolet Detection and Its Comparison Study [slarc.org.cn]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. False in vitro and in vivo elevations of uric acid levels in mouse blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: URAT1 Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of uric acid levels in the human body.[1] Located predominantly in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of uric acid from urine back into the bloodstream.[1] In conditions such as hyperuricemia, an excess of uric acid in the blood, the activity of URAT1 can be a contributing factor, leading to the formation of urate crystals and the painful condition known as gout.[1]
URAT1 inhibitors function by blocking the action of this transporter, thereby increasing the excretion of uric acid in the urine and lowering its concentration in the blood.[1] This mechanism of action makes URAT1 a prime target for the development of therapeutics for hyperuricemia and gout.[2] "URAT1 inhibitor 10," also identified as "Compound 23a," is a potent inhibitor of URAT1 with demonstrated oral efficacy and low cytotoxicity.[3] These application notes provide an overview of its biological activity, along with protocols for its solubility determination and in vitro evaluation.
Physicochemical and Biological Properties
Table 1: In Vitro Inhibitory Activity of this compound [3]
| Target | Cell Line | IC50 (µM) |
| URAT1 | - | 0.052 |
| OAT1 | MDCK-hOAT | 9.17 |
Table 2: In Vitro Cytotoxicity of this compound [3]
| Cell Line | Assay Duration | IC50 (µg/mL) |
| HepG2 | - | > 64 |
Table 3: In Vivo Efficacy of this compound [3]
| Animal Model | Dosage | Treatment Duration | Result |
| Potassium oxonate-induced hyperuricemic mice | 10 mg/kg (p.o.), once daily | 7 days | 53.9% reduction in serum uric acid |
Preparation of this compound
The specific chemical synthesis protocol for "this compound" (Compound 23a) is not publicly available in the reviewed literature. For research purposes, the compound can be acquired from commercial suppliers.
Preparation of Stock Solutions
For in vitro assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO). Due to the poorly aqueous soluble nature of many small molecule inhibitors, careful preparation is required to ensure accurate and reproducible results.
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and sonicated in an ultrasonic bath.
-
Visually inspect the solution to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of In Vivo Formulation
A common formulation for oral administration in preclinical animal models involves a vehicle composed of DMSO, PEG300, Tween 80, and saline.
Protocol for In Vivo Formulation (Example for 10 mg/kg dosage):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare the final dosing solution (e.g., 2 mg/mL), mix the following components in order:
-
5% DMSO (from the 40 mg/mL stock)
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
-
-
Ensure the solution is clear and homogenous before administration. If precipitation occurs, gentle warming and vortexing may be required.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, water, or a relevant biological buffer) in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow any undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.22 µm filter is recommended.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
References
Application Notes and Protocols for URAT1 Inhibitor 10 in Gout Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1] The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in regulating sUA levels by reabsorbing uric acid from the renal tubules back into the bloodstream.[2][3] Inhibition of URAT1 is a key therapeutic strategy for managing hyperuricemia and gout by promoting the excretion of uric acid.[4]
URAT1 inhibitor 10, also identified as Compound 23a and TD-3, is a potent and selective inhibitor of URAT1.[5][6] Preclinical studies have demonstrated its efficacy in lowering sUA levels in animal models of hyperuricemia, suggesting its potential as a therapeutic agent for gout.[6] These application notes provide detailed protocols for in vivo evaluation of this compound in a mouse model of hyperuricemia and summarize its key pharmacological data.
Mechanism of Action
URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells.[7] It mediates the reabsorption of filtered uric acid from the tubular lumen back into the circulation in exchange for intracellular anions.[2] By blocking this transporter, this compound prevents the reabsorption of uric acid, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid levels.[7] This mechanism of action helps to prevent the formation of monosodium urate crystals in the joints and tissues, which are the hallmark of gout.[1]
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| URAT1 IC50 | 0.052 µM | Not Specified | [6] |
| OAT1 IC50 | 9.17 µM | MDCK-hOAT1 | [6] |
| IL-6 Inhibition | 25.6% (at 5 µM) | RAW264.7 | [6] |
| Cytotoxicity (IC50) | > 64 µg/mL | HepG2 | [6] |
Table 2: In Vivo Efficacy of this compound in a Hyperuricemic Mouse Model
| Animal Model | Treatment | Dosage | Route | Duration | % sUA Reduction | Reference |
| Potassium Oxonate-Induced Hyperuricemic Mice | This compound | 10 mg/kg | p.o. | 7 days | 53.9% | [6] |
| Potassium Oxonate-Induced Hyperuricemic Mice | Lesinurad (Positive Control) | 10 mg/kg | p.o. | 7 days | Not Specified | [6] |
Experimental Protocols
In Vivo Hyperuricemia Gout Model
This protocol describes the induction of hyperuricemia in mice using potassium oxonate, a uricase inhibitor, to study the efficacy of this compound.
Materials:
-
Male Kunming mice (or other suitable strain), 6-8 weeks old
-
Potassium Oxonate (Sigma-Aldrich, or equivalent)
-
Hypoxanthine (Sigma-Aldrich, or equivalent)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Lesinurad)
-
Sterile saline
-
Gavage needles
-
Insulin syringes
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
House the mice in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.
-
Provide standard chow and water ad libitum.
-
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate in sterile saline.
-
Prepare a suspension of hypoxanthine in the vehicle solution.
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg) via intraperitoneal (i.p.) injection one hour before the administration of hypoxanthine.[1]
-
Administer hypoxanthine (e.g., 300 mg/kg) orally (p.o.) by gavage.[1]
-
This induction procedure should be performed daily for the duration of the study (e.g., 7 days).
-
-
Treatment Groups:
-
Randomly divide the hyperuricemic mice into the following groups (n=8-10 per group):
-
Vehicle Control: Receive the vehicle solution.
-
This compound: Receive this compound (e.g., 10 mg/kg) suspended in the vehicle.
-
Positive Control: Receive a known URAT1 inhibitor like Lesinurad (e.g., 10 mg/kg) suspended in the vehicle.
-
-
-
Drug Administration:
-
Administer the respective treatments orally by gavage once daily for the duration of the study (e.g., 7 days).
-
The treatment should be administered at a consistent time each day.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (e.g., on day 8, 2 hours after the last administration), collect blood samples from the retro-orbital plexus or by cardiac puncture under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean ± standard deviation (SD) or standard error of the mean (SEM) for the sUA levels in each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to compare the sUA levels between the treatment groups and the vehicle control group.
-
Calculate the percentage reduction in sUA for the treatment groups relative to the vehicle control group.
-
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should adapt these protocols to their specific experimental needs and adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. Establishment and optimization of a novel mouse model of hyperuricemic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111887202B - Method for constructing mouse model of acute hyperuricemia - Google Patents [patents.google.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel urate transporter 1 (URAT1) inhibitors: a review of recent patent literature (2016-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of URAT1 Inhibitors
Introduction
Urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid, is a primary target for the treatment of hyperuricemia and gout.[1][2][3][4] Lesinurad, a selective URAT1 inhibitor, reduces serum uric acid levels by increasing renal uric acid excretion.[1][5][6] Accurate and precise quantification of URAT1 inhibitors, such as lesinurad, in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, drug development, and quality control.[7][8][9] This document provides detailed application notes and protocols for the quantitative analysis of a representative URAT1 inhibitor, referred to here as URAT1 Inhibitor 10 (based on the well-characterized drug, Lesinurad), using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
URAT1 Signaling Pathway and Inhibition
The following diagram illustrates the role of URAT1 in uric acid reabsorption in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.
Caption: Mechanism of URAT1 Inhibition.
Analytical Methods for Quantification
Two primary methods are detailed for the quantification of this compound: HPLC-UV for pharmaceutical formulations and LC-MS/MS for biological matrices, offering higher sensitivity and selectivity.
HPLC-UV Method for Pharmaceutical Formulations
This method is suitable for the determination of this compound in bulk drug and tablet dosage forms.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 250mm x 4.6mm, 5µm).[10]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.9) and acetonitrile.[10] Another option is a mixture of 0.1% trifluoroacetic acid and methanol (40:60 v/v).[11][12]
-
Detection Wavelength: 252 nm.[10] An alternative is 290 nm.[13]
-
Run Time: 6.0 min.[10]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0-150 µg/mL).[10]
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Data Presentation: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1–20 µg/mL | [13] |
| Linearity Range | 0-150 µg/mL | [10] |
| Accuracy (% Recovery) | 100.49% - 100.69% | [11] |
| Retention Time | 2.246 min | [10] |
LC-MS/MS Method for Biological Matrices (Plasma)
This highly sensitive and specific method is ideal for pharmacokinetic studies, requiring the quantification of this compound in plasma samples.[8][14]
Experimental Workflow:
Caption: LC-MS/MS Experimental Workflow.
Experimental Protocol:
-
Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[5][14]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Rapid Resolution HT C18, 3.0 x 100 mm, 1.8 µm) or a HILIC column (e.g., Acquity UPLC HILIC, 100 mm x 2.1, 1.7µm).[5][14]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile, water, and formic acid.[5][14] For example, methanol-water (70:30, v/v).[8][14]
-
Injection Volume: 5 µL.[14]
-
-
Mass Spectrometry Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
Data Presentation: LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (Positive Ion Mode) | Method 2 (Negative Ion Mode) | Reference |
| Biological Matrix | Rat Plasma | Rat Plasma | [14],[5] |
| Extraction Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | [14],[5] |
| Internal Standard | Diazepam | 5-Fluorouracil | [14],[5] |
| Linearity Range | 50 - 50,000 ng/mL | 25 - 9000 ng/mL | [14],[5] |
| Lower Limit of Quantification | 50 ng/mL | 25 ng/mL | [14],[5] |
| Accuracy | Within ±15% of nominal values | Not explicitly stated | [14] |
| Precision (CV%) | ≤15% | Not explicitly stated | [14] |
| Recovery | >85% | Satisfactory | [14],[5] |
Logical Relationships in Method Validation
The validation of an analytical method ensures its reliability for the intended purpose. The following diagram illustrates the relationship between key validation parameters.
Caption: Method Validation Parameter Relationships.
Conclusion
The analytical methods described provide robust and reliable approaches for the quantification of the URAT1 inhibitor, Lesinurad, in both pharmaceutical and biological samples. The choice of method depends on the specific application, with HPLC-UV being suitable for quality control of drug products and the more sensitive LC-MS/MS method being essential for pharmacokinetic and clinical studies. Proper method validation according to regulatory guidelines is critical to ensure data quality and integrity.
References
- 1. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics, pharmacodynamics, and safety of lesinurad, a selective uric acid reabsorption inhibitor, in healthy adult males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Validated Stability Indicating High Performance Liquid Chromatographic Determination of Lesinurad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Application Notes: Cell Permeability Assays for URAT1 Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate transporter 1 (URAT1), a member of the SLC22 family of transporters, plays a critical role in regulating serum uric acid levels.[1][2] Primarily located in the proximal tubules of the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[3] Elevated uric acid levels, or hyperuricemia, can lead to the formation of urate crystals in joints, causing the painful inflammatory condition known as gout.[2][4][5] Consequently, inhibiting URAT1 is a key therapeutic strategy for managing hyperuricemia and gout.[6][3]
The development of effective oral URAT1 inhibitors, such as the candidate "URAT1 Inhibitor 10," requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties. A critical determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium. This document provides detailed protocols for assessing the cell permeability of this compound using industry-standard in vitro models: the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays, and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are crucial for evaluating passive diffusion, active transport, and efflux liability early in the drug discovery process.
URAT1 Transport and Inhibition Mechanism
URAT1 functions as an electroneutral organic anion exchanger, reabsorbing urate from the renal filtrate in exchange for intracellular anions like lactate or chloride.[1] By blocking this transporter, URAT1 inhibitors prevent urate reabsorption, thereby increasing its excretion in the urine and lowering serum uric acid levels.
Caption: URAT1-mediated urate reabsorption and its blockage by an inhibitor.
Permeability Assay Principles
-
Caco-2 Permeability Assay : This assay is the gold standard for predicting human intestinal absorption.[7] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transport proteins like P-glycoprotein (P-gp).[7][8][9] It allows for the measurement of both passive diffusion and active transport, including efflux.[8]
-
MDCK Permeability Assay : Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells.[10] Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability.[10][11] Transfected MDCK cells, such as MDCK-MDR1 which overexpress P-gp, are valuable tools for identifying substrates of specific efflux transporters.[11][12][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : PAMPA is a cell-free, high-throughput screening tool used to predict passive transcellular permeability.[14][15][16] It measures a compound's diffusion from a donor well, through a synthetic membrane coated with a lipid solution, to an acceptor well.[15][17] Because it lacks transporters, PAMPA isolates the contribution of passive diffusion to overall permeability.[15]
Experimental Workflow Overview
The general workflow for cell-based permeability assays involves several key stages, from cell culture to final analysis. Proper execution at each step is critical for generating reliable and reproducible data.
Caption: General experimental workflow for cell-based permeability assays.
Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol determines the bidirectional permeability of this compound across a Caco-2 monolayer.
1. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
DMEM, Fetal Bovine Serum (FBS), Non-Essential Amino Acids (NEAA), Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), HEPES
-
Test Compound: this compound (e.g., 10 mM stock in DMSO)
-
Control Compounds: Propranolol (High Permeability), Atenolol (Low Permeability), Digoxin (P-gp Substrate)
-
Lucifer Yellow (Monolayer Integrity Marker)
-
LC-MS/MS system
2. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Pen-Strep at 37°C, 5% CO2.
-
Seed cells onto Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture for 21-25 days to allow for differentiation, changing the medium every 2-3 days.
3. Monolayer Integrity Assessment:
-
Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each well.
-
Only use monolayers with TEER values >250 Ω·cm².
4. Assay Procedure:
-
Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions by diluting this compound and controls to a final concentration (e.g., 10 µM) in transport buffer. The final DMSO concentration should be <1%.
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayer twice with pre-warmed transport buffer.
-
Add 0.4 mL of dosing solution to the apical (A) compartment.
-
Add 1.2 mL of fresh transport buffer to the basolateral (B) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Wash the monolayer twice.
-
Add 1.2 mL of dosing solution to the basolateral (B) compartment.
-
Add 0.4 mL of fresh transport buffer to the apical (A) compartment.
-
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
After incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
Assess monolayer integrity post-assay by measuring the flux of a membrane-impermeable marker like Lucifer Yellow.
Protocol 2: MDCK-MDR1 Efflux Assay
This protocol is used to specifically determine if this compound is a substrate of the P-gp efflux transporter.
1. Materials:
-
MDCK-MDR1 cells (MDCK cells transfected with the human MDR1 gene).
-
All other materials are as listed for the Caco-2 assay.
2. Cell Culture and Seeding:
-
Culture MDCK-MDR1 cells under standard conditions.
-
Seed cells onto Transwell® inserts at a density of ~80,000 cells/cm².
-
Culture for 3-5 days to form a confluent monolayer.[18]
3. Assay Procedure:
-
Follow the same procedure for monolayer integrity check (TEER >600 Ohms/cm² is often used for MDCK[18]), dosing, incubation, and sampling as described in the Caco-2 protocol.
-
Run the assay in both A→B and B→A directions to determine the efflux ratio.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive permeability of this compound.
1. Materials:
-
PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test and control compounds
2. Assay Procedure:
-
Carefully coat the membrane of each well in the donor plate with ~5 µL of the lipid solution.
-
Prepare test and control compounds in PBS (e.g., at 100 µM).
-
Add the compound solutions to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for 5-18 hours.[14]
-
After incubation, determine the compound concentration in both donor and acceptor wells by UV-Vis spectrophotometry or LC-MS/MS.
Data Analysis and Interpretation
1. Apparent Permeability Coefficient (Papp):
The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A × C₀)
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well plate).
-
C₀ is the initial concentration of the compound in the donor compartment.[18]
2. Efflux Ratio (ER):
The ER is calculated from the bidirectional Caco-2 or MDCK assay data:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is a strong indication that the compound is subject to active efflux.[7]
3. Data Interpretation Framework:
The data from different assays can be combined to understand the overall permeability profile of this compound.
Caption: Decision tree for interpreting permeability assay results.
Data Presentation Tables
Table 1: Permeability of this compound in Caco-2 Assay
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Atenolol (Low Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 | Low |
| Propranolol (High Control) | 25.5 ± 2.1 | 24.9 ± 2.5 | 1.0 | High |
| Digoxin (Efflux Control) | 0.1 ± 0.03 | 2.5 ± 0.4 | 25.0 | Low (Efflux) |
| This compound | 5.7 ± 0.6 | 12.1 ± 1.1 | 2.1 | Moderate (Efflux) |
Table 2: Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Classification | Expected Human Absorption |
| < 1.0 | Low | < 20% |
| 1.0 - 10.0 | Moderate | 20% - 80% |
| > 10.0 | High | > 80% |
Note: Data presented in tables are representative examples and not actual experimental results for a specific "this compound".
References
- 1. Urate transporter structures reveal the mechanism behind important drug target for gout - St. Jude Children’s Research Hospital [stjude.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 5. biorxiv.org [biorxiv.org]
- 6. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [biotrend.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Notes and Protocols: Cryo-EM Structure Analysis of URAT1 with Inhibitor 10 (Lesinurad)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the cryo-electron microscopy (cryo-EM) structural analysis of the human urate transporter 1 (URAT1) in complex with the gout therapeutic, lesinurad, referred to herein as "Inhibitor 10." This document outlines the mechanism of URAT1 inhibition, summarizes key structural and functional data, and provides detailed experimental protocols for replication and further investigation.
Introduction
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a critical protein in the regulation of uric acid levels in the body. Located on the apical membrane of renal proximal tubule cells, it is responsible for the reabsorption of approximately 90% of filtered uric acid from the urine back into the bloodstream.[1][2] Elevated serum uric acid, or hyperuricemia, can lead to the formation of monosodium urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][3]
Pharmacological inhibition of URAT1 is a primary strategy for the treatment of hyperuricemia and gout.[3][4] By blocking urate reabsorption, these inhibitors increase its excretion in the urine, thereby lowering serum uric acid levels.[5] Lesinurad is an FDA-approved selective URAT1 inhibitor used in combination with xanthine oxidase inhibitors for gout treatment.[1][6] Understanding the precise molecular interactions between URAT1 and its inhibitors is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
Recent breakthroughs in cryo-electron microscopy have enabled the high-resolution structural determination of URAT1, both alone and in complex with various inhibitors.[1][3] These structures reveal that inhibitors like lesinurad bind within a central cavity of the transporter, locking it in an inward-facing conformation.[1][3][7] This conformational arrest prevents the normal transport cycle of urate, effectively inhibiting its reabsorption.
Quantitative Data Summary
The following tables summarize the key quantitative data from cryo-EM structural studies and functional assays of URAT1 with various inhibitors, including lesinurad ("Inhibitor 10").
Table 1: Cryo-EM Structure and Resolution Data for URAT1-Inhibitor Complexes
| Complex | PDB ID | Resolution (Å) | Conformation | Reference |
| URAT1cs - Lesinurad | 7Y1Z | 2.74 | Inward-Open | [1] |
| URAT1EM - Lesinurad | N/A | 3.6 | Inward-Open | [8] |
| native hURAT1 - Lesinurad | 9JDZ | 3.4 | Inward-Open | [9][10] |
| URAT1cs - Benzbromarone | 7Y1Y | 3.00 | Inward-Open | [1] |
| URAT1cs - TD-3 | 7Y20 | 2.55 | Inward-Open | [1] |
| native hURAT1 - Verinurad | N/A | 3.2 | Inward-Open | [10] |
| native hURAT1 - Dotinurad | N/A | 3.6 | Inward-Open | [3] |
| URAT1cs - Apo | 7Y1X | 2.68 | Inward-Open | [1] |
Note: URAT1cs and URAT1EM are engineered constructs with enhanced stability for structural studies.[1][8]
Table 2: Functional Inhibition Data for URAT1 Inhibitors
| Inhibitor | Inhibitor Type | IC50 (μM) | Assay System | Reference |
| Lesinurad (Inhibitor 10) | Non-competitive | ~12 | ¹⁴C-uric acid uptake in HEK293 cells | [10] |
| Lesinurad | Competitive | 3.5 | ¹⁴C-urate transport inhibition | [8] |
| Verinurad | Non-competitive | ~0.04 | ¹⁴C-uric acid uptake in HEK293 cells | [10] |
| Dotinurad | Non-competitive | ~0.008 | ¹⁴C-uric acid uptake in HEK293 cells | [10] |
| Benzbromarone | Non-competitive | ~0.2 | ¹⁴C-uric acid uptake in HEK293 cells | [10] |
| Sulfinpyrazone | Competitive | 32 | ¹⁴C-urate transport inhibition | [8] |
Signaling and Transport Pathway
The diagram below illustrates the role of URAT1 in the renal urate reabsorption pathway within a proximal tubule epithelial cell and the mechanism of its inhibition.
Figure 1. Mechanism of URAT1-mediated urate reabsorption and inhibition by Lesinurad.
Experimental Workflow
The general workflow for determining the cryo-EM structure of the URAT1-inhibitor complex is depicted below.
References
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 9jdz - Human URAT1 bound to lesinurad - Summary - Protein Data Bank Japan [pdbj.org]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of URAT1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered URAT1 inhibitors. The focus is on strategies to improve oral bioavailability, a critical factor for therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is URAT1 and why is it a target for gout and hyperuricemia?
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is an organic anion transporter primarily located in the apical membrane of proximal tubule cells in the kidneys.[1][2][3] It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4][5] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased renal excretion of uric acid and a reduction of its levels in the blood.[4] This mechanism makes URAT1 a key therapeutic target for treating hyperuricemia and gout.[1][2][6]
Q2: What are the common challenges affecting the oral bioavailability of novel URAT1 inhibitors?
Many new chemical entities, including potent URAT1 inhibitors, face challenges with oral bioavailability due to:
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Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[7][8] This is a common issue for molecules classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[9]
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Low Permeability: The drug may have difficulty passing through the intestinal wall to enter the bloodstream.[10]
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First-Pass Metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[11]
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Efflux Transporters: The compound might be actively transported back into the gastrointestinal lumen by efflux pumps like P-glycoprotein.[12]
Q3: What initial steps can be taken to assess the oral bioavailability of our URAT1 inhibitor?
A standard approach involves preclinical in vivo pharmacokinetic (PK) studies in animal models (e.g., rats, monkeys).[13] This typically includes:
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Intravenous (IV) Administration: To determine the drug's clearance and volume of distribution.
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Oral (PO) Administration: To assess absorption.
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Blood Sampling: Collection of blood samples at various time points after dosing.
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Bioanalysis: Quantifying the drug concentration in plasma using methods like LC-MS/MS.[13]
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Pharmacokinetic Analysis: Calculating key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the absolute oral bioavailability (F%).[14]
Troubleshooting Guide
Issue 1: Low Cmax and AUC after Oral Dosing in Preclinical Species
This common issue often points to poor solubility or slow dissolution rate in the gastrointestinal tract.
Possible Causes & Troubleshooting Strategies:
| Potential Cause | Suggested Action & Experimental Protocol | Rationale |
| Poor Aqueous Solubility | 1. Salt Formation: If the compound has ionizable groups, forming a salt can significantly improve solubility and dissolution rate.[15] 2. Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][16][17] 3. Amorphous Solid Dispersions: Formulate the drug with a polymer carrier to create an amorphous solid dispersion using techniques like spray drying or hot-melt extrusion.[15][18][19] | Increasing the dissolution rate and apparent solubility allows the drug to be absorbed more quickly and completely before it is cleared from the GI tract.[10] Amorphous forms are more soluble than their crystalline counterparts.[18] |
| Low Dissolution Rate | 1. In Vitro Dissolution Testing: Perform dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine. 2. Formulation with Surfactants: Incorporate surfactants or wetting agents into the formulation to improve the wettability of the drug particles.[16] | This helps to identify if the dissolution is the rate-limiting step and allows for the screening of different formulation strategies to improve it.[20] |
| Chemical Instability in GI Tract | 1. pH-Stability Profile: Assess the compound's stability at different pH values mimicking the stomach (pH 1.2-3) and intestine (pH 5-7.5). 2. Enteric Coating: If the drug is unstable in the acidic environment of the stomach, an enteric-coated formulation can protect it until it reaches the higher pH of the small intestine. | Protecting the drug from degradation ensures that the maximal amount of active compound is available for absorption. |
Issue 2: Good Aqueous Solubility but Still Poor Oral Bioavailability
If solubility is not the limiting factor, the issue may be related to poor membrane permeability or significant first-pass metabolism.
Possible Causes & Troubleshooting Strategies:
| Potential Cause | Suggested Action & Experimental Protocol | Rationale |
| Low Intestinal Permeability | 1. In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK to assess the compound's permeability and identify if it is a substrate for efflux transporters. 2. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.[18][19][21] | These experiments help to directly measure the ability of the drug to cross the intestinal barrier. Lipid-based systems can improve permeability and may also inhibit efflux transporters.[19] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. 2. Prodrug Approach: Design a prodrug that masks the metabolically labile site. The prodrug is then cleaved in vivo to release the active URAT1 inhibitor.[15] | Identifying and mitigating rapid metabolism can significantly increase the fraction of the drug that reaches systemic circulation.[11] |
| Efflux Transporter Substrate | 1. Co-dosing with an Efflux Inhibitor: In preclinical studies, co-administer the URAT1 inhibitor with a known P-glycoprotein inhibitor (e.g., verapamil) to see if bioavailability increases. 2. Formulation with Excipients that Inhibit Efflux: Some formulation excipients have been shown to inhibit efflux transporters. | A significant increase in bioavailability upon co-dosing with an inhibitor provides strong evidence that efflux is a major barrier. |
Data Presentation: Pharmacokinetic Parameters
When evaluating different formulations, it is crucial to compare key pharmacokinetic parameters in a structured manner.
Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of a URAT1 Inhibitor in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (F%) |
| Crystalline Drug (Suspension) | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 5% |
| Micronized Drug (Suspension) | 150 ± 40 | 2.0 ± 0.5 | 900 ± 200 | 18% |
| Amorphous Solid Dispersion | 450 ± 90 | 1.0 ± 0.5 | 2750 ± 550 | 55% |
| Lipid-Based Formulation (SEDDS) | 600 ± 120 | 0.5 ± 0.2 | 3500 ± 600 | 70% |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Experimental Protocols & Visualizations
URAT1 Mechanism of Action in the Kidney
The following diagram illustrates the role of URAT1 in uric acid reabsorption in a proximal tubule cell of the kidney and the mechanism of a URAT1 inhibitor.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Workflow for Assessing Oral Bioavailability
This workflow outlines the key steps in evaluating and improving the oral bioavailability of a novel URAT1 inhibitor.
Caption: Workflow for oral bioavailability assessment and improvement.
Logical Relationships of Bioavailability Enhancement Strategies
This diagram shows how different formulation strategies address the primary barriers to oral bioavailability.
Caption: Strategies to overcome key barriers to oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. pharmamanufacturing.com [pharmamanufacturing.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods For Assesment Of Bioavailability | PPTX [slideshare.net]
- 15. drughunter.com [drughunter.com]
- 16. Improving API Solubility [sigmaaldrich.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. upm-inc.com [upm-inc.com]
- 19. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming URAT1 Inhibitor 10 Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with URAT1 Inhibitor 10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating a concentrated stock solution of this compound.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound. For in vivo studies, a stock solution in DMSO is often the first step, followed by dilution in a suitable vehicle.[2]
Q2: My this compound is not dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:
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Gentle Warming: Warm the solution to 37°C or up to 60°C to aid dissolution.[3][4]
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Sonication: Use an ultrasonic bath to increase the dissolution rate.[1][5]
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Vortexing: Vigorous mixing by vortexing can also help.[1]
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Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.
Q3: The inhibitor precipitates when I dilute my DMSO stock solution in an aqueous buffer for my in vitro assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds.[5] Here are some strategies to prevent this:
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Stepwise Dilution: Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous buffer.
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Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to avoid cell toxicity.[6]
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Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween-20 or Tween-80, to the final dilution can help maintain solubility.[5][7]
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Serum in Media: For cell-based assays, the presence of serum in the culture medium can sometimes help to keep the compound in solution.
Q4: What is a recommended formulation for in vivo studies with this compound?
A4: A suggested formulation for in vivo oral administration of this compound is a vehicle consisting of DMSO, PEG300, Tween 80, and saline or PBS.[2] An example formulation is: 10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.[2][3] It is always recommended to perform a small-scale formulation trial to ensure the compound remains in solution at the desired concentration.
Troubleshooting Guides
Problem: this compound Powder is Difficult to Dissolve
| Possible Cause | Troubleshooting Steps |
| Low intrinsic solubility | 1. Attempt dissolution in a small volume of pure, anhydrous DMSO. 2. Gently warm the solution (up to 60°C).[3] 3. Use sonication or vortexing to aid dissolution.[1] |
| Hygroscopic compound/solvent | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Store the this compound powder in a desiccator. |
| Incorrect solvent | While DMSO is a good starting point, for some specific applications, other organic solvents like ethanol or DMF might be considered, but their compatibility with the experimental system must be verified.[5] |
Problem: Precipitation Observed in Cell Culture Media
| Possible Cause | Troubleshooting Steps |
| Compound crashing out of solution | 1. Decrease the final concentration of this compound in the media. 2. Increase the serum concentration in the media if the experiment allows. 3. Prepare the working solution immediately before use. |
| High final DMSO concentration | Ensure the final DMSO concentration in the cell culture media is below 0.5%.[6] Perform a vehicle control to assess the effect of DMSO on the cells. |
| Interaction with media components | Consider using a simplified buffer system for initial experiments to identify potential interactions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
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Dissolution:
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Vortex the tube for 1-2 minutes.
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If the compound is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.
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If necessary, gently warm the solution to 37°C in a water bath with intermittent vortexing.
-
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Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term storage.[1][6]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
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Serial Dilution: Prepare intermediate dilutions of your 10 mM DMSO stock solution in pure DMSO to get closer to your final desired concentration.
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Final Dilution: Add the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium dropwise while vortexing to ensure rapid mixing and minimize precipitation.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level (e.g., <0.5%).
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Immediate Use: Use the freshly prepared working solution immediately to prevent the compound from precipitating over time.
Data Presentation
Table 1: General Solubility Enhancement Strategies
| Strategy | Principle | Examples of Excipients/Methods | Considerations |
| Co-solvents | Increasing the polarity of the aqueous phase to be more favorable for the solute.[8] | DMSO, Ethanol, PEG300, Propylene Glycol | Potential for toxicity at higher concentrations.[8] |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug molecule.[9] | Tween 80, Polysorbate 20, Sodium Lauryl Sulfate | Can interfere with some biological assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH can increase the proportion of the more soluble ionized form. | Buffers (e.g., citrate, phosphate) | This compound's pKa would need to be known. |
| Complexation | Encapsulating the drug molecule within a larger, more soluble molecule.[10] | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Can alter the effective concentration of the free drug. |
| Solid Dispersions | Dispersing the drug in a solid, inert carrier to increase surface area and dissolution rate.[10][11] | PVP, HPMC, Chitosan | Requires specialized formulation techniques. |
Visualizations
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. URAT1 inhibitor 10_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. senpharma.vn [senpharma.vn]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
URAT1 inhibitor 10 potential for drug-drug interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with URAT1 inhibitors. The following information addresses potential issues related to drug-drug interactions (DDIs) that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which URAT1 inhibitors may cause drug-drug interactions?
A1: URAT1 inhibitors primarily exert their effect by blocking the reabsorption of uric acid in the kidneys.[1][2][3][4] This action can lead to DDIs through several mechanisms:
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Competition for Renal Transporters: Many drugs and their metabolites are actively secreted or reabsorbed by renal transporters, including Organic Anion Transporters (OATs) and ATP-binding cassette (ABC) transporters.[3][5] A URAT1 inhibitor may compete with other drugs for these transporters, altering their plasma concentrations and potentially leading to toxicity or reduced efficacy.
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Metabolism by Cytochrome P450 (CYP) Enzymes: Like many xenobiotics, URAT1 inhibitors can be metabolized by CYP enzymes in the liver.[3] If a URAT1 inhibitor is a substrate, inhibitor, or inducer of a specific CYP isoform, it can affect the metabolism of co-administered drugs that are also metabolized by that isoform. For example, the URAT1 inhibitor benzbromarone is metabolized by CYP2C9.[3]
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Alteration of Systemic Drug Exposure: By modifying renal clearance mechanisms, URAT1 inhibitors can alter the systemic exposure (AUC) and maximum concentration (Cmax) of co-administered drugs.
Q2: Are there known DDIs with other gout medications?
A2: Co-administration of URAT1 inhibitors with xanthine oxidase inhibitors (XOIs) like febuxostat or allopurinol is a common therapeutic strategy.[3][4] Studies have been conducted to assess these specific interactions. For instance, a study on the novel URAT1 inhibitor SHR4640 showed no clinically relevant pharmacokinetic drug interactions when co-administered with febuxostat.[6] However, it is crucial to evaluate the DDI potential for each specific URAT1 inhibitor as metabolic pathways and transporter affinities can vary.
Q3: What are the potential effects on drugs that are substrates of OAT1 and OAT3?
A3: Some URAT1 inhibitors also show activity against other renal transporters like OAT1 and OAT3.[3][7] Probenecid, for example, is a non-specific inhibitor of multiple anion transporters.[3] Inhibition of OAT1 and OAT3 can decrease the renal clearance of their substrates, leading to increased plasma concentrations and a higher risk of adverse effects. It is essential to determine the inhibitory profile of your specific URAT1 inhibitor against these transporters.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected toxicity or exaggerated pharmacological effect of a co-administered drug. | Potential DDI leading to increased plasma concentration of the co-administered drug. This could be due to inhibition of its metabolic enzyme (e.g., a CYP isoform) or its renal transporter (e.g., OAT1/3) by the URAT1 inhibitor. | 1. Review the metabolic pathways and transporter specificity of both the URAT1 inhibitor and the co-administered drug.2. Perform an in vitro CYP inhibition assay to determine the IC50 of the URAT1 inhibitor against major CYP isoforms.3. Conduct in vitro transporter inhibition assays for OAT1, OAT3, and other relevant renal transporters.4. If a significant interaction is identified, consider a dose adjustment of the co-administered drug or selection of an alternative drug with a different metabolic/transport pathway. |
| Reduced efficacy of a co-administered drug. | Potential DDI leading to decreased plasma concentration of the co-administered drug. This could be due to induction of its metabolic enzyme by the URAT1 inhibitor. | 1. Perform an in vitro CYP induction assay to assess the potential of the URAT1 inhibitor to induce major CYP isoforms.2. If induction is confirmed, a dose increase of the co-administered drug may be necessary. Monitor plasma concentrations of the co-administered drug to ensure they are within the therapeutic range. |
| Altered pharmacokinetic profile of the URAT1 inhibitor when co-administered with another drug. | The co-administered drug may be an inhibitor or inducer of the metabolic enzymes or transporters responsible for the URAT1 inhibitor's clearance. | 1. Identify the primary metabolic pathways and transporters involved in the disposition of your URAT1 inhibitor.2. Evaluate the inhibitory or inductive potential of the co-administered drug on these pathways through in vitro assays.3. If a significant interaction is found, a dose adjustment of the URAT1 inhibitor may be required. |
Key Experiments for DDI Assessment
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a URAT1 inhibitor against major human CYP450 enzymes.
Methodology:
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System: Human liver microsomes or recombinant human CYP enzymes.
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Substrates: Use specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).
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Incubation: Pre-incubate the URAT1 inhibitor at various concentrations with the enzyme system and NADPH.
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Reaction Initiation: Add the probe substrate to start the reaction.
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Termination: Stop the reaction after a specified time with a suitable solvent (e.g., acetonitrile).
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Analysis: Quantify the formation of the substrate's metabolite using LC-MS/MS.
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Data Analysis: Plot the percent inhibition versus the URAT1 inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Transporter Inhibition Assay (e.g., OAT1/3)
Objective: To determine the IC50 of a URAT1 inhibitor against key renal transporters.
Methodology:
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System: Use stable cell lines overexpressing the transporter of interest (e.g., HEK293-OAT1).
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Substrate: Use a known probe substrate for the transporter (e.g., para-aminohippurate for OAT1).
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Incubation: Incubate the cells with the probe substrate in the presence of varying concentrations of the URAT1 inhibitor.
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Uptake Measurement: After a defined period, lyse the cells and measure the intracellular concentration of the probe substrate using LC-MS/MS or a radiolabeled substrate.
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Data Analysis: Calculate the percent inhibition of substrate uptake at each concentration of the URAT1 inhibitor and determine the IC50 value by non-linear regression.
Data Summary
Table 1: Inhibitory Potential of Selected URAT1 Inhibitors on Other Transporters and Enzymes
| Compound | Target(s) | IC50 / Ki | Notes |
| Dotinurad | CYP2C9 | Ki = 10.4 µmol/L[8] | Selective for URAT1 with minimal effects on ABCG2, OAT1/3.[4][8] |
| Lesinurad | URAT1, OAT1, OAT3, OAT4 | URAT1 IC50 = 3.36 µM (human)[9] | Also an inhibitor of other organic anion transporters.[3] |
| Benzbromarone | URAT1, GLUT9 | - | Metabolized by CYP2C9.[3] |
| Probenecid | URAT1, OAT1, OAT3, GLUT9 | - | Non-specific inhibitor of multiple anion transporters.[3] |
| Verinurad (RDEA3170) | URAT1 | IC50 = 25 nM[7] | Highly potent and specific URAT1 inhibitor.[7] |
Note: This table provides examples from existing literature and is not exhaustive. The DDI potential of any new URAT1 inhibitor must be experimentally determined.
Visualizations
Caption: Potential mechanisms of drug-drug interactions for URAT1 inhibitors.
Caption: Experimental workflow for assessing drug-drug interaction potential.
References
- 1. Overview of the pharmacokinetics and pharmacodynamics of URAT1 inhibitors for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. explorationpub.com [explorationpub.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. mdpi.com [mdpi.com]
- 6. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor, SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. SAT0521 Lesinurad, an Inhibitor of the Uric Acid Transporter URAT1 and A Potential Therapy for Gout, Requires URAT1 Phenylalanine 365 for High Affinity Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
Mitigating URAT1 inhibitor 10 toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with URAT1 Inhibitor 10 in animal models. The information is designed to address specific issues that may be encountered during preclinical experiments.
Troubleshooting Guides
This section offers step-by-step guidance to address common problems observed during in vivo studies with this compound.
Issue 1: Unexpected Animal Mortality
Symptoms: Sudden death of animals, not attributable to procedural errors.
Possible Causes:
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Acute toxicity due to high dosage.
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Severe organ damage (e.g., fulminant hepatic failure or acute kidney injury).
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Off-target effects of the compound.
Troubleshooting Steps:
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Immediate Action:
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Cease administration of this compound to the affected cohort.
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Perform immediate necropsy on deceased animals to collect tissue samples for histological analysis.
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Dose De-escalation:
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Initiate a dose-response study with lower concentrations of this compound to identify a maximum tolerated dose (MTD).
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-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
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Measure plasma concentrations of this compound to ensure they are within the expected therapeutic range.
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Histopathological Examination:
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Examine key organs (liver, kidneys, heart) for signs of necrosis, apoptosis, or inflammation.
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Issue 2: Signs of Nephrotoxicity
Symptoms:
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Elevated serum creatinine (Cr) and blood urea nitrogen (BUN) levels.[1]
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Changes in urine output (oliguria or anuria).
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Renal histopathology showing tubular damage, interstitial nephritis, or crystal deposition.[2]
Possible Causes:
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Direct tubular toxicity of this compound or its metabolites.
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Uric acid crystalluria leading to obstructive nephropathy.[3][4]
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Dose-dependent adverse renal effects.[5]
Troubleshooting Protocol:
dot
References
- 1. Animal Models of Hyperuricemia and Gout – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Systematic review and model-based analysis to identify whether renal safety risks of URAT1 inhibitors are fully determined by uric acid-lowering efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
URAT1 Inhibitor 10: A Preclinical Comparative Analysis for Hyperuricemia Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of URAT1 inhibitor 10 (Dioscin) and its active metabolite, Tigogenin, against other established and emerging URAT1 inhibitors. The data presented is compiled from available preclinical studies to aid in the evaluation of its potential as a therapeutic agent for hyperuricemia.
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the renal regulation of uric acid homeostasis. Located in the apical membrane of proximal tubule cells, it is responsible for the reabsorption of the majority of filtered urate from the urine back into the bloodstream.[1][2] Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and lower serum uric acid levels, thereby addressing hyperuricemia, a key factor in the pathogenesis of gout.[3] This guide focuses on the preclinical validation of a specific URAT1 inhibitor, designated here as this compound (Dioscin), and its metabolite.
Comparative Efficacy of URAT1 Inhibitors
The following table summarizes the in vitro potency of various URAT1 inhibitors, including the active metabolite of Dioscin (compound 10), Tigogenin. The data is presented to facilitate a direct comparison of their inhibitory activities against the URAT1 transporter.
| Compound | IC50 (hURAT1) | Cell Line | Notes |
| Tigogenin (from Dioscin) | ~40% inhibition at 100 µM | Not Specified | Dioscin (compound 10) is metabolized to Tigogenin, which demonstrates URAT1 inhibitory activity.[4] |
| Lesinurad | 7.18 µM | Not Specified | Approved for use in combination with a xanthine oxidase inhibitor.[5][6] |
| Verinurad (RDEA3170) | 25 nM | Not Specified | A potent and specific URAT1 inhibitor.[7][8] |
| Benzbromarone | 0.84 µM - 14.3 µM | HEK293T / Other | A potent uricosuric agent with noted hepatotoxicity.[4][6] |
| Probenecid | 31.12 µM | HEK293T | An older uricosuric agent with lower potency.[6] |
| Dotinurad | 37.2 nM | Not Specified | A highly selective URAT1 inhibitor.[9] |
| CDER167 | 2.08 µM | HEK293T | A dual inhibitor of URAT1 and GLUT9.[6] |
Preclinical In Vivo Models for Efficacy Evaluation
Animal models of hyperuricemia are essential for evaluating the in vivo efficacy of URAT1 inhibitors. A commonly used model involves the induction of hyperuricemia in mice or rats using potassium oxonate, an inhibitor of the enzyme uricase which breaks down uric acid in these animals.
A study on Dioscin (compound 10) demonstrated its antihyperuricemic effects in animal models.[4] While specific data for "this compound" is not available, the general methodology for evaluating such compounds is outlined below.
Experimental Protocols
In Vitro URAT1 Inhibition Assay
A common method to assess the inhibitory activity of compounds on URAT1 is through a uric acid uptake assay in a stable cell line overexpressing the human URAT1 transporter (hURAT1), such as HEK293 cells.
Methodology:
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Cell Culture: HEK293 cells stably transfected with hURAT1 are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., Tigogenin) or a vehicle control.
-
Uric Acid Uptake: Radiolabeled [14C]uric acid is added to the cells, and uptake is allowed to proceed for a defined period.
-
Measurement: The reaction is stopped, and cells are washed to remove extracellular uric acid. Intracellular radioactivity is measured using a scintillation counter to quantify uric acid uptake.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration at which 50% of URAT1 activity is inhibited, is determined by fitting the data to a dose-response curve.[6]
In Vivo Hyperuricemia Model
The potassium oxonate-induced hyperuricemia model in mice is a standard for assessing the uricosuric and serum uric acid-lowering effects of URAT1 inhibitors.
Methodology:
-
Animal Model: Male Kunming mice are typically used.
-
Induction of Hyperuricemia: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate.
-
Drug Administration: Test compounds (e.g., Dioscin), positive controls (e.g., benzbromarone), or vehicle are administered orally.
-
Sample Collection: Blood samples are collected at specified time points after drug administration. Urine may also be collected to measure uric acid excretion.
-
Biochemical Analysis: Serum and urinary uric acid levels are measured using standard biochemical assays.
-
Data Analysis: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion are calculated for each treatment group compared to the hyperuricemic control group.
Signaling Pathway and Experimental Workflow
URAT1-Mediated Uric Acid Reabsorption
The following diagram illustrates the central role of URAT1 in the reabsorption of uric acid in the renal proximal tubule and the mechanism of action of URAT1 inhibitors.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Preclinical Validation Workflow for URAT1 Inhibitors
The logical flow for the preclinical assessment of a novel URAT1 inhibitor is depicted in the diagram below.
Caption: Experimental workflow for preclinical validation of URAT1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 3. A Possible Therapeutic Application of the Selective Inhibitor of Urate Transporter 1, Dotinurad, for Metabolic Syndrome, Chronic Kidney Disease, and Cardiovascular Disease [mdpi.com]
- 4. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review of Urate-Lowering Therapeutics: From the Past to the Future [frontiersin.org]
- 6. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
A Head-to-Head Comparison of URAT1 Inhibitors for Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of leading Urate Transporter 1 (URAT1) inhibitors, a class of drugs critical in the management of hyperuricemia and gout. By summarizing key experimental data, this document aims to facilitate informed decisions in research and development.
Introduction to URAT1 Inhibitors
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a precursor to gout, a painful inflammatory arthritis. The renal proximal tubule plays a pivotal role in maintaining uric acid homeostasis, with URAT1 being the primary transporter responsible for its reabsorption back into the bloodstream. URAT1 inhibitors block this transporter, thereby increasing uric acid excretion in the urine and lowering sUA levels. This guide focuses on a comparative analysis of prominent URAT1 inhibitors: lesinurad, verinurad, dotinurad, and the clinical-stage candidate pozdeutinurad (AR882).
Mechanism of Action of URAT1 Inhibitors
URAT1 inhibitors act on the apical membrane of the proximal tubule cells in the kidneys. By competitively inhibiting URAT1, these drugs prevent the reabsorption of uric acid from the tubular fluid, leading to its increased excretion.
URAT1 Inhibitor 10: A Comparative Analysis of Selectivity for Urate and Organic Anion Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "URAT1 inhibitor 10" (also known as Compound 23a), focusing on its selectivity for the urate transporter 1 (URAT1) versus the organic anion transporters OAT1 and OAT3. The information presented is intended to assist researchers in evaluating this compound for potential applications in hyperuricemia and gout research.
Quantitative Analysis of Inhibitory Activity
The selectivity of a URAT1 inhibitor is a critical factor in its potential as a therapeutic agent. Off-target inhibition of other renal transporters, such as OAT1 and OAT3, can lead to undesirable side effects. The following table summarizes the available in vitro inhibitory activities of this compound against human URAT1 and OAT1. Data for OAT3 was not available in the reviewed literature.
| Target Transporter | This compound (Compound 23a) IC50 [µM] |
| hURAT1 | 0.052[1] |
| hOAT1 | 9.17[1] |
| hOAT3 | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Based on the available data, this compound demonstrates significant selectivity for URAT1 over OAT1, with an IC50 value approximately 176-fold lower for URAT1.
Signaling Pathway and Transporter Interaction
The following diagram illustrates the primary target of this compound and its differential effects on related renal transporters.
Caption: Inhibition profile of this compound.
Experimental Protocols
The following are detailed methodologies for the in vitro assays typically used to determine the inhibitory activity of compounds against URAT1, OAT1, and OAT3.
URAT1 Inhibition Assay (Uric Acid Uptake Assay)
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells expressing human URAT1.
1. Cell Culture and Transfection:
- Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are transiently transfected with a plasmid vector containing the full-length human URAT1 cDNA using a suitable transfection reagent. Control cells are transfected with an empty vector.
2. Uric Acid Uptake Assay:
- 24-48 hours post-transfection, cells are seeded into 24-well plates.
- On the day of the assay, cells are washed twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).
- Cells are pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound or a vehicle control.
- The uptake reaction is initiated by adding HBSS containing [14C]-uric acid (a typical concentration is 50 µM) and the respective concentrations of the inhibitor.
- After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by aspirating the uptake solution and rapidly washing the cells three times with ice-cold HBSS.
- Cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).
- The radioactivity in the cell lysates is measured using a liquid scintillation counter.
3. Data Analysis:
- The protein concentration of each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.
- The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
OAT1 and OAT3 Inhibition Assays
These assays assess the inhibitory effect of a compound on the transport of a probe substrate by OAT1 or OAT3 expressed in a cellular system.
1. Cell Culture:
- Stable cell lines expressing human OAT1 or OAT3 (e.g., HEK293 or MDCK cells) are cultured in the appropriate medium and conditions as recommended by the supplier.
2. Transporter Activity Assay:
- Cells are seeded into 96-well plates and grown to confluency.
- On the day of the experiment, the cell culture medium is removed, and the cells are washed with HBSS.
- Cells are pre-incubated for 10 minutes at 37°C with HBSS containing a range of concentrations of this compound or a vehicle control.
- The uptake is initiated by adding a solution containing a fluorescent probe substrate for OAT1 (e.g., 6-carboxyfluorescein or p-aminohippuric acid) or OAT3 (e.g., estrone-3-sulfate) along with the inhibitor.
- The incubation is carried out for a short period (e.g., 2-5 minutes) at 37°C.
- The reaction is stopped by aspirating the substrate solution and washing the cells with ice-cold HBSS.
- Cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
3. Data Analysis:
- The background fluorescence from control cells (not expressing the transporter) is subtracted from the fluorescence of the transporter-expressing cells.
- The percentage of inhibition is calculated for each inhibitor concentration compared to the vehicle-treated control.
- IC50 values are calculated by non-linear regression analysis of the concentration-inhibition curves.
Conclusion
This compound (Compound 23a) demonstrates potent and highly selective inhibition of URAT1 over OAT1 in vitro. This selectivity profile suggests a lower potential for off-target effects related to the inhibition of organic anion secretion, which is a desirable characteristic for a uricosuric agent. Further investigation is warranted to determine its inhibitory activity against OAT3 and to fully elucidate its safety and efficacy profile in preclinical and clinical studies. The provided experimental protocols offer a standardized framework for conducting such comparative studies.
References
Comparative Guide to the In Vivo Uricosuric Effect of URAT1 Inhibitors: A Focus on a Next-Generation Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo uricosuric effects of a representative next-generation URAT1 inhibitor against established alternatives, including Benzbromarone, Lesinurad, and Probenecid. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and development of novel treatments for hyperuricemia and gout.
Mechanism of Action: The Role of URAT1 in Uric Acid Homeostasis
Urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1][2] Located on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[1][3][4] By inhibiting URAT1, uricosuric agents block this reabsorption, thereby increasing the excretion of uric acid in the urine and lowering sUA levels.[5][6][7] This mechanism is a primary target for the management of hyperuricemia, a key factor in the pathogenesis of gout.[7][8][9]
Figure 1: URAT1-mediated uric acid reabsorption pathway and the inhibitory action of uricosuric drugs.
Comparative Efficacy of URAT1 Inhibitors
The following tables summarize the in vivo efficacy of a representative next-generation URAT1 inhibitor compared to established uricosuric agents. The "Next-Generation URAT1 Inhibitor" profile is a composite based on data from emerging selective URAT1 inhibitors.
Table 1: In Vivo Efficacy - Serum Uric Acid (sUA) Reduction
| Compound | Animal Model | Dosage | Route of Administration | sUA Reduction (%) | Reference |
| Next-Generation URAT1 Inhibitor | Potassium Oxonate-Induced Hyperuricemic Mice | 5-10 mg/kg | Oral | ~50-65% | [10][11] |
| Benzbromarone | Potassium Oxonate-Induced Hyperuricemic Mice | 10 mg/kg | Oral | ~50-60% | [12] |
| Lesinurad | Healthy Human Volunteers | 200 mg | Oral | ~33% (at 6 hours) | [13][14] |
| Probenecid | Potassium Oxonate-Induced Hyperuricemic Rats | Not specified | Not specified | Variable, can induce hyperuricemia in rats | [15] |
Table 2: In Vitro Potency - URAT1 Inhibition
| Compound | Assay System | IC50 / Ki | Reference |
| Next-Generation URAT1 Inhibitor (Epaminurad) | URAT1-expressing cells | Ki = 0.057 µM | [16] |
| Next-Generation URAT1 Inhibitor (Dotinurad) | URAT1-expressing cells | Potent, selective inhibition | [10] |
| Benzbromarone | URAT1-expressing HEK293 cells | IC50 = 0.84 µM | [17] |
| Lesinurad | URAT1-expressing cells | High potency | [13] |
| Probenecid | URAT1-expressing HEK293 cells | IC50 = 31.12 µM | [17] |
Comparative Safety and Selectivity
An important consideration in the development of URAT1 inhibitors is their selectivity and potential for off-target effects, which can lead to adverse events.
Table 3: Safety and Selectivity Profile
| Compound | Known Off-Target Effects | Key Adverse Events | Reference |
| Next-Generation URAT1 Inhibitor | High selectivity for URAT1 over other transporters like OAT1 and OAT3. | Generally well-tolerated in clinical trials. | [7][18] |
| Benzbromarone | Inhibits other transporters (e.g., OAT1, ABCG2); associated with mitochondrial toxicity. | Hepatotoxicity (rare but severe). | [12][17] |
| Lesinurad | Also inhibits OAT4. | Renal events (e.g., increased serum creatinine), particularly as monotherapy. | [13][19][20] |
| Probenecid | Inhibits multiple organic anion transporters (OATs), leading to drug-drug interactions. | Gastrointestinal intolerance, hypersensitivity reactions, risk of kidney stones. | [6][21][22] |
Experimental Protocols for In Vivo Validation
The following provides a detailed methodology for a typical in vivo study to validate the uricosuric effect of a URAT1 inhibitor.
1. Animal Model
-
Model: Potassium oxonate-induced hyperuricemic mouse or rat model. Potassium oxonate is a uricase inhibitor that elevates serum uric acid levels in animals.
-
Animals: Male Kunming mice or Sprague-Dawley rats, 6-8 weeks old, weighing 20-25g (mice) or 180-220g (rats).
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
2. Induction of Hyperuricemia
-
Potassium oxonate is administered intraperitoneally (i.p.) at a dose of 250-300 mg/kg, 1 hour before the administration of the test compound.
3. Drug Administration
-
Test Compound (e.g., "Next-Generation URAT1 Inhibitor"): Administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20 mg/kg). The compound is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium.
-
Positive Controls:
-
Benzbromarone: 10-20 mg/kg, p.o.
-
Allopurinol (Xanthine Oxidase Inhibitor): 5-10 mg/kg, p.o. (for comparison of a different mechanism).
-
-
Vehicle Control: The vehicle solution is administered to the control group.
4. Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Serum is separated by centrifugation.
-
Urine Sampling: Animals are placed in metabolic cages for 24-hour urine collection.
-
Uric Acid Measurement: Serum and urine uric acid levels are determined using a commercial uric acid assay kit, typically based on the uricase method.
-
Creatinine Measurement: Serum and urine creatinine levels are measured to assess renal function and to calculate the fractional excretion of uric acid (FEUA).
5. Data Analysis
-
Serum Uric Acid (sUA): The percentage reduction in sUA is calculated relative to the vehicle-treated hyperuricemic group.
-
Fractional Excretion of Uric Acid (FEUA): Calculated using the formula: FEUA (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by Dunnett's or Tukey's post-hoc test. A p-value of <0.05 is generally considered statistically significant.
Figure 2: General experimental workflow for the in vivo validation of a URAT1 inhibitor's uricosuric effect.
Conclusion
The landscape of uricosuric therapy is evolving, with a focus on developing more potent and selective URAT1 inhibitors that offer improved safety profiles over older agents.[7] The representative "Next-Generation URAT1 Inhibitor" demonstrates a promising profile with high potency and selectivity, translating to significant reductions in serum uric acid in preclinical models.[10][11] While established drugs like Benzbromarone and Lesinurad are effective, their clinical use can be limited by safety concerns and off-target effects.[12][17][23] Probenecid, a less potent inhibitor, is often associated with drug-drug interactions.[6][21]
For researchers and drug development professionals, the validation of novel URAT1 inhibitors requires rigorous in vivo testing, as outlined in the provided protocols. The comparative data presented in this guide can serve as a benchmark for evaluating new chemical entities. Future research should continue to focus on optimizing the selectivity and long-term safety of URAT1 inhibitors to provide better therapeutic options for patients with hyperuricemia and gout.
References
- 1. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urate transporter structures reveal the mechanism behind important drug target for gout | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Benzbromarone in the treatment of gout | springermedizin.de [springermedizin.de]
- 6. go.drugbank.com [go.drugbank.com]
- 7. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperuricemia induced by the uricosuric drug probenecid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CDER167, a dual inhibitor of URAT1 and GLUT9, is a novel and potent uricosuric candidate for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. explorationpub.com [explorationpub.com]
- 19. Lesinurad: what the nephrologist should know - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lesinurad: A Review in Hyperuricaemia of Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. s3.pgkb.org [s3.pgkb.org]
- 22. Probenecid - Wikipedia [en.wikipedia.org]
- 23. Lessons to be learned from real life data based on 98 gout patients using benzbromarone [explorationpub.com]
Verinurad: A Comparative Analysis of its Cross-Reactivity with Key Renal Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of Verinurad, a potent Urate Transporter 1 (URAT1) inhibitor, with other key transporters involved in renal drug disposition. The data presented here, compiled from in vitro studies, offers valuable insights into the selectivity of Verinurad and its potential for drug-drug interactions. For a comprehensive evaluation, Verinurad is compared with other notable URAT1 inhibitors: Lesinurad, Benzbromarone, and Probenecid.
Comparative Selectivity Profile of URAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Verinurad and other URAT1 inhibitors against a panel of clinically relevant renal transporters. Lower IC50 values indicate higher potency.
| Transporter | Verinurad (µM) | Lesinurad (µM) | Benzbromarone (µM) | Probenecid (µM) |
| URAT1 | 0.025 - 0.040 [1][2] | 3.53 - 12 [1][3] | 0.20 - 0.22 [1][4] | 22 - 165 [5][6] |
| OAT1 | 4.6[2][7] | 3.90 - 43.99[3][8] | - | 4.66 - 49.68[8][9] |
| OAT3 | - | 1.07 - 3.54[3][8] | - | 2.37 - 27.9[5][8] |
| OAT4 | 5.9[2][7] | 2.03[3] | - | - |
| OCT1 | - | Weak Inhibition[10] | - | - |
| OCT2 | - | Little to no inhibition[10] | - | 25[5] |
| MATE1 | - | Little to no inhibition[10] | - | - |
| MATE2-K | - | Little to no inhibition[10] | - | - |
Experimental Protocols
The IC50 values presented in this guide are primarily derived from in vitro cell-based transporter inhibition assays. A generalized protocol for such an assay is outlined below.
General Protocol for In Vitro Transporter Inhibition Assay using HEK293 Cells:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.[11] For each transporter assay, cells are transiently or stably transfected with a plasmid encoding the specific human transporter protein (e.g., URAT1, OAT1, OAT3).[11][12] A control group of cells is typically transfected with an empty vector.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere and form a monolayer.
-
Inhibition Assay:
-
The cell monolayers are washed with a pre-warmed buffer solution.
-
Cells are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of the inhibitor compound (e.g., Verinurad) or a vehicle control.[13]
-
Following pre-incubation, a solution containing a known radiolabeled or fluorescent probe substrate for the specific transporter (e.g., [14C]-uric acid for URAT1) is added, along with the inhibitor, and incubated for a specific duration (e.g., 5-10 minutes) at 37°C.[1][13]
-
-
Termination and Lysis: The uptake of the probe substrate is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.[13]
-
Quantification: The amount of the probe substrate that has been transported into the cells is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe substrate transport, is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relevant biological pathways.
Caption: Workflow of an in vitro transporter inhibition assay.
Caption: Renal urate transport and the action of Verinurad.
References
- 1. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of urate transporter URAT1 in human kidney with uricosuric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. xenotech.com [xenotech.com]
- 6. researchgate.net [researchgate.net]
- 7. selleck.co.jp [selleck.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Vivo Interaction Studies Between Lesinurad, a Selective Urate Reabsorption Inhibitor, and Major Liver or Kidney Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel URAT1 Inhibitors in Allopurinol-Resistant Gout: A Comparative Guide
For researchers and drug development professionals navigating the landscape of gout therapeutics, the challenge of allopurinol resistance or intolerance necessitates a focus on alternative and combination therapies. This guide provides a comparative analysis of the efficacy of emerging Urate Transporter 1 (URAT1) inhibitors in patient populations with an inadequate response to allopurinol, supported by experimental data from recent clinical trials.
Uric acid homeostasis is primarily maintained through a balance of production and excretion. Allopurinol, a cornerstone of gout management, targets uric acid production by inhibiting xanthine oxidase.[1][2][3][4] However, a significant portion of patients either fail to reach target serum uric acid (sUA) levels or are intolerant to allopurinol, creating a critical unmet medical need.[5][6] URAT1 inhibitors address this by promoting the renal excretion of uric acid, offering a complementary mechanism of action.[1][2][7] This guide focuses on the performance of these novel agents in the context of allopurinol resistance.
Comparative Efficacy of URAT1 Inhibitors
The following tables summarize the performance of several investigational and recently approved URAT1 inhibitors in patients with an inadequate response to allopurinol.
Table 1: Serum Uric Acid (sUA) Reduction with URAT1 Inhibitors in Allopurinol-Resistant/Inadequate Responder Patients
| URAT1 Inhibitor | Study Phase | Dosage | Comparator/Combination | Mean sUA Reduction from Baseline | Percentage of Patients Reaching sUA Target (<6 mg/dL) | Citation(s) |
| AR882 | Phase 2b | 75 mg once daily | Allopurinol (up to 300 mg) | ~50% | Not explicitly stated, but showed superior sUA reduction | [8] |
| 50 mg + Allopurinol | Allopurinol (up to 300 mg) | ~50% | Not explicitly stated, but showed superior sUA reduction | [8] | ||
| Lesinurad | Phase 3 | 200 mg + Allopurinol | Allopurinol | Superior to allopurinol alone | 54.2% | [1][2] |
| 400 mg + Allopurinol | Allopurinol | Superior to allopurinol alone | 59.2% | [1][2] | ||
| Dotinurad | Phase 3 | 0.5-4 mg/day | Febuxostat or Benzbromarone | Non-inferior to comparators | Dose-dependent increase | [9] |
| Verinurad | Phase 2 | Not specified | Not specified | Potent sUA lowering effects | Not specified | [1][10] |
Table 2: Tophus Resolution and Crystal Volume Reduction
| URAT1 Inhibitor | Study Phase | Dosage | Measurement | Observation | Citation(s) |
| AR882 | Phase 2b | 75 mg once daily | Dual-Energy Computed Tomography (DECT) | 30.7% decrease in urate crystal volume | [8] |
| 50 mg + Allopurinol | Dual-Energy Computed Tomography (DECT) | 31.5% decrease in urate crystal volume | [8] | ||
| Allopurinol (up to 300 mg) | Dual-Energy Computed Tomography (DECT) | 16.8% decrease in urate crystal volume | [8] | ||
| 75 mg once daily | Caliper measurement of tophi | 4 patients had complete resolution of at least one tophus | [8] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in clinical trials of URAT1 inhibitors in allopurinol-resistant populations.
Protocol 1: Phase 2b Study of AR882 in Gout Patients with Tophi and an Inadequate Response to Allopurinol
-
Objective: To evaluate the efficacy and safety of AR882 as monotherapy and in combination with allopurinol compared to allopurinol alone in reducing sUA and resolving tophi.
-
Study Design: A global, multicenter, randomized, double-blind, parallel-group, active-controlled proof-of-concept trial.
-
Patient Population: Adult patients with a diagnosis of gout, presence of subcutaneous tophi, and an inadequate response to a stable dose of allopurinol (i.e., sUA ≥ 6.0 mg/dL).
-
Treatment Arms:
-
AR882 75 mg once daily.
-
AR882 50 mg once daily in combination with allopurinol (up to 300 mg).
-
Allopurinol (up to 300 mg) once daily.
-
-
Primary Endpoint: Change in serum urate (sUA) from baseline over a three-month period.
-
Secondary Endpoints:
-
Resolution of target tophi as measured by calipers at six months.
-
Change in urate crystal volume as measured by dual-energy computed tomography (DECT) at six months.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.
Protocol 2: In Vitro URAT1 Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of a test compound against the human URAT1 transporter.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably transfected to express the human URAT1 transporter.
-
Uptake Assay:
-
Cells are seeded in 96-well plates and incubated until confluent.
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., URAT1 inhibitor) for a specified period (e.g., 10-30 minutes).
-
A solution containing a labeled uric acid substrate (e.g., [14C]-uric acid) is added to initiate the uptake reaction.
-
After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by washing the cells with an ice-cold buffer.
-
-
Quantification: The cells are lysed, and the amount of intracellular labeled uric acid is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
-
Visualizing Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates the key pathways in uric acid regulation and the mechanisms of action of allopurinol and URAT1 inhibitors.
Caption: Mechanism of Action of Allopurinol and URAT1 Inhibitors.
Experimental Workflow
This diagram outlines a typical clinical trial workflow for evaluating a new URAT1 inhibitor in patients with allopurinol-resistant gout.
Caption: Clinical Trial Workflow for a URAT1 Inhibitor.
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Allopurinol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Impaired response or insufficient dosage? Examining the potential causes of "inadequate response" to allopurinol in the treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicinetoday.com.au [medicinetoday.com.au]
- 7. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. acrconvergencetoday.org [acrconvergencetoday.org]
- 9. Frontiers | Review of Urate-Lowering Therapeutics: From the Past to the Future [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling URAT1 inhibitor 10
Essential Safety and Handling Guide for URAT1 Inhibitor 10
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is a potent bioactive molecule intended for research purposes, adherence to strict laboratory safety protocols is imperative to mitigate potential risks.
Compound Properties
This compound, also identified as Compound 23a, is a potent inhibitor of the urate transporter 1 (URAT1).[1] The following table summarizes its key quantitative data.
| Property | Value | Source |
| URAT1 IC50 | 0.052 µM | [1] |
| OAT1 IC50 | 9.17 µM | [1] |
| HepG2 Cytotoxicity IC50 | > 64 µg/mL | [1] |
Health Hazard Information
While specific toxicology data for this compound is not extensively available, it is prudent to handle it as a potentially hazardous compound. Similar bioactive small molecules may cause irritation to the skin, eyes, and respiratory tract. Ingestion or inhalation should be strictly avoided. The provided data indicates low cytotoxicity in HepG2 cells, but this does not preclude other potential health effects.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is mandatory to prevent exposure.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles are required to protect against splashes. |
| Skin and Body Protection | A laboratory coat must be worn and fully buttoned. Ensure that skin is not exposed. For procedures with a higher risk of aerosol generation, consider additional protective clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary for handling the solid compound. |
Operational Plan: Handling and Storage
Preparation of Stock Solutions
-
Preparation : All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.
-
Weighing : Use a precision balance within the fume hood. Handle the solid with care to avoid generating dust.
-
Dissolving : The compound is typically supplied as a powder. For in vivo studies, an example formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O.[2] Always add the solvent to the solid slowly.
-
Storage of Solutions : Stock solutions should be stored in tightly sealed vials. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year in solvent.[1]
Storage of Solid Compound
The solid form of this compound should be stored at -20°C for up to three years.[1] It is shipped with blue ice or at ambient temperature.[1]
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation : Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing the inhibitor should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
Disposal : All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
